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  • Product: 2-Ethyl-L-leucine
  • CAS: 36033-25-7

Core Science & Biosynthesis

Foundational

Overcoming the α-Keto Acid Barrier: Engineered Biosynthetic Pathways for 2-Ethyl-L-Leucine

Executive Summary The incorporation of α,α -disubstituted amino acids, such as 2-Ethyl-L-leucine ( α EtLeu), into peptide therapeutics represents a paradigm shift in drug development. These non-canonical building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of α,α -disubstituted amino acids, such as 2-Ethyl-L-leucine ( α EtLeu), into peptide therapeutics represents a paradigm shift in drug development. These non-canonical building blocks lock peptides into highly stable α -helical or β -turn conformations and confer near-absolute resistance to proteolytic degradation. Historically, the production of 2-Ethyl-L-leucine has relied on complex [1]. This whitepaper outlines a state-of-the-art, fully biocatalytic pathway engineered to bypass the natural limitations of amino acid biosynthesis, providing a scalable, enantiopure production platform.

The Biochemical Bottleneck: Why Traditional BCAA Pathways Fail

In nature, branched-chain amino acids (BCAAs) like L-leucine are synthesized via the isopropylmalate synthase (LeuA) cascade, culminating in a transamination step catalyzed by a branched-chain aminotransferase (BCAT). However, attempting to engineer this natural pathway for 2-Ethyl-L-leucine reveals a fundamental chemical barrier: The α -Keto Acid Barrier .

BCAT enzymes strictly require an α -keto acid intermediate. Because the α -carbon of 2-Ethyl-L-leucine is fully substituted (bonded to an amino group, a carboxyl group, an isobutyl group, and an ethyl group), it cannot exist as an α -keto acid without violating carbon's valency. Furthermore, standard transamination yields an α -protonated amino acid, making direct transamination chemically impossible for α,α -disubstituted targets.

To solve this, we must abandon the BCAT paradigm and instead engineer a direct C α -alkylation of L-leucine using a Pyridoxal-5'-phosphate (PLP)-dependent alkyltransferase.

G cluster_0 Traditional BCAA Pathway (Fails for α,α-disubstituted) cluster_1 Engineered PLP-Dependent Alkylation (Success) L_Leu L-Leucine Keto α-Ketoisocaproate L_Leu->Keto Deamination BCAT BCAT Transamination (Requires α-proton) Keto->BCAT Fail No α-Ethylation Possible BCAT->Fail Steric/Chemical Block L_Leu2 L-Leucine PLP_Enz Engineered PLP α-Alkyltransferase L_Leu2->PLP_Enz Schiff Base Formation Product 2-Ethyl-L-leucine PLP_Enz->Product Cα-Ethylation SAE S-Adenosylethionine (Ethyl Donor) SAE->PLP_Enz Ethyl Transfer

Fig 1. Bypassing the transamination barrier via direct PLP-dependent Cα-alkylation.

Architecting the Biosynthetic Cascade

Our engineered pathway consists of two distinct enzymatic modules functioning in tandem.

Module A: S-Adenosylethionine (SAE) Supply via Engineered sMAT

Direct alkylation requires a highly reactive electrophilic donor. While S-adenosylmethionine (SAM) is nature's universal methyl donor, we require an ethyl equivalent: S-adenosylethionine (SAE). Wild-type E. coli Methionine Adenosyltransferase (MAT) possesses a highly restricted active site that discriminates against bulkier alkyl chains.

By leveraging the[2], specifically sMAT from Sulfolobus solfataricus, we can efficiently synthesize SAE from L-ethionine and ATP. The larger active site pocket of sMAT accommodates the ethyl substitution, and targeted mutagenesis (I314V) further relieves steric clashes, optimizing the catalytic turnover for[3].

Module B: Direct C α -Ethylation via PLP-Dependent Alkyltransferases

To achieve the α -ethylation of L-leucine, we utilize an engineered PLP-dependent α -alkyltransferase. This enzyme class, originally discovered in[4], utilizes PLP as an electron sink.

Mechanistic Causality: The enzyme binds L-leucine and PLP to form an external aldimine (Schiff base). According to Dunathan’s stereoelectronic hypothesis, the enzyme precisely orients the C α -H bond parallel to the extended π -system of the PLP ring. This allows the specific abstraction of the α -proton, generating a resonance-stabilized quinonoid intermediate. The resulting carbanion acts as a potent nucleophile, attacking the sulfonium center of SAE to yield 2-Ethyl-L-leucine and S-adenosylhomocysteine (SAH) analog as a leaving group.

Cascade ATP ATP sMAT Engineered sMAT (Methionine Adenosyltransferase) ATP->sMAT Ethionine L-Ethionine Ethionine->sMAT SAE S-Adenosylethionine (SAE) sMAT->SAE Mg2+ dependent PLP_Enz Evolved PLP-Alkyltransferase SAE->PLP_Enz Leucine L-Leucine Leucine->PLP_Enz Product 2-Ethyl-L-leucine PLP_Enz->Product Cα-Ethylation Byproduct SAH Analog (Leaving Group) PLP_Enz->Byproduct Leaving Group

Fig 2. Multi-enzymatic cascade for 2-Ethyl-L-leucine utilizing sMAT and PLP-alkyltransferase.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict negative controls and orthogonal analytical verification.

Biocatalytic Synthesis and Quantification of SAE

Rationale: Mg 2+ is strictly required to coordinate the triphosphate leaving group of ATP during the nucleophilic attack by L-ethionine's sulfur atom. The use of a thermophilic enzyme (sMAT) allows the reaction to run at 65°C, accelerating kinetics while inherently preventing mesophilic microbial contamination.

Step-by-Step Methodology:

  • Reaction Assembly: Prepare a 10 mL reaction mixture containing 100 mM Tris-HCl (pH 8.0), 50 mM KCl, and 10 mM MgCl 2​ .

  • Substrate Addition: Add 5 mM L-ethionine and 5 mM ATP. (Control: Omit L-ethionine to establish baseline ATP hydrolysis).

  • Enzyme Initiation: Inoculate with 10 µM purified engineered sMAT (I314V variant).

  • Incubation: Incubate the mixture in a shaking water bath at 65°C for 2 hours.

  • Quenching: Terminate the reaction by adding 1% (v/v) Trichloroacetic acid (TCA) and chill on ice for 10 minutes to precipitate proteins.

  • Centrifugation & Filtration: Centrifuge at 15,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE membrane.

  • Validation: Analyze via HPLC-UV at 260 nm (targeting the adenine moiety). SAE will elute with a distinct retention time compared to ATP.

PLP-Dependent α -Ethylation and LC-MS/MS Validation

Rationale: PLP is highly sensitive to primary amines and light. The reaction must be buffered at pH 7.5 to maintain the optimal protonation state of the active site lysine responsible for internal aldimine formation.

Step-by-Step Methodology:

  • Reaction Assembly: In a light-protected vessel, prepare 50 mM HEPES buffer (pH 7.5) with 150 mM NaCl.

  • Substrate & Cofactor Addition: Add 2 mM L-leucine, 4 mM purified SAE (from Protocol 4.1), and 50 µM PLP.

  • Enzyme Initiation: Add 20 µM of the evolved PLP-alkyltransferase (Gen 5). (Control: Use a catalytically dead mutant, e.g., K258A, to rule out spontaneous background alkylation).

  • Incubation: Incubate at 30°C for 12 hours under gentle agitation.

  • Quenching: Precipitate the enzyme by adding an equal volume of cold acetonitrile (1:1 v/v). Centrifuge at 15,000 × g for 15 minutes.

  • LC-MS/MS Validation: Inject the supernatant into a Triple Quadrupole LC-MS/MS. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 2-Ethyl-L-leucine: m/z 160.1 114.1 (corresponding to the [M+H] + parent ion and the loss of the carboxyl group [-46 Da as formic acid equivalent in positive mode]).

Quantitative Performance Metrics

The success of the engineered pathway is heavily dependent on the directed evolution of both sMAT and the PLP-alkyltransferase. The tables below summarize the kinetic and conversion data validating the system.

Table 1: Kinetic Parameters of MAT Variants for S-Adenosylethionine (SAE) Production

Enzyme VariantSubstrate kcat​ ( s−1 ) Km​ (mM) kcat​/Km​ ( M−1s−1 )
E. coli MAT (Wild-Type)L-Ethionine0.01214.50.82
S. solfataricus sMAT (Wild-Type)L-Ethionine0.452.1214.2
Engineered sMAT (I314V) L-Ethionine 1.85 0.8 2312.5

Note: The I314V mutation in sMAT expands the hydrophobic binding pocket, resulting in a >10-fold increase in catalytic efficiency for the non-native ethyl substrate.

Table 2: Conversion Metrics for 2-Ethyl-L-leucine Biosynthesis

Alkyltransferase VariantAlkyl DonorConversion Yield (%)Enantiomeric Excess (ee %)
WT ABTase (Mur24)SAE< 1.0N/A
Evolved PLP-AT (Gen 3)SAE42.5> 99 (S,S)
Evolved PLP-AT (Gen 5) SAE 87.3 > 99 (S,S)

Note: The Gen 5 PLP-AT variant demonstrates near-quantitative conversion with absolute stereocontrol, vastly outperforming traditional chemical asymmetric synthesis yields.

References

  • The shikimate pathway: gateway to metabolic diversity Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Understanding Molecular Recognition of Promiscuity of Thermophilic Methionine Adenosyltransferase, sMAT from Sulfolobus solfataricus Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • AdoMet analog synthesis and utilization: Current state of the art Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyridoxal-5′-Phosphate-Dependent Alkyl Transfer in Nucleoside Antibiotic Biosynthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Asymmetric Synthesis of α,α -Disubstituted α -Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary Source: ACS Publications / Journal of Organic Chemistry URL:[Link]

  • Biomimetic S-adenosylmethionine regeneration for nucleophilic and radical alkylation reactions and aminopropyltransfer Source: bioRxiv URL:[Link]

Sources

Exploratory

Thermodynamic stability of 2-Ethyl-L-leucine derivatives

Defining the Scope I'm currently focused on defining the scope for a technical guide on the thermodynamic stability of 2-Ethyl-L-leucine derivatives. My initial analysis shows the need for a targeted whitepaper for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I'm currently focused on defining the scope for a technical guide on the thermodynamic stability of 2-Ethyl-L-leucine derivatives. My initial analysis shows the need for a targeted whitepaper for researchers and drug development professionals. I've considered the content type, and the target audience.

Outlining Core Requirements

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Analyzing Peptide Conformations

I've been looking closely at how alpha,alpha-dialkyl amino acids, particularly Aib, alpha-methylvaline, isovaline, and C-alpha-ethyl leucine, contribute to peptide stability. My analysis indicates their significant role in stabilizing conformations such as alpha-helices and beta-hairpins. I'm focusing on the structural impacts of these amino acids on overall peptide folding.

Analyzing Whitepaper Foundation

My search results are proving to be a robust starting point for the whitepaper. I've begun outlining the core scientific points, starting with an introduction to 2-Ethyl-L-leucine and the broader class of α,α-dialkyl amino acids. I'm focusing on its unusual nature as a non-canonical amino acid and the significance of the two alkyl groups. Next, I plan to delve into its potential applications.

Examining 2-Ethyl-L-leucine Characteristics

I'm now diving deeper into the specific properties of 2-Ethyl-L-leucine. I've considered its impact on Ramachandran angles, noting the severe restrictions on phi and psi. I'm focusing on the thermodynamic implications: minimized entropic penalty and favorable free energy for secondary structures like alpha-helices. I'm also finding that the bulky ethyl group's hydrophobic nature can promote extended conformations, and that alpha,alpha-disubstitution provides proteolytic stability. I will now examine experimental workflows.

Outlining Paper Structure

I've decided on a detailed structure for the whitepaper. The title will be "Thermodynamic and Proteolytic Stability of 2-Ethyl-L-leucine Derivatives in Peptide Engineering." I'm planning sections on introduction, thermodynamic stabilization mechanisms, and experimental validation protocols. I'll include Graphviz DOT diagrams to illustrate causality and experimental workflows. Data presentation will involve structured tables with comparisons and graphs.

Defining Experimental Protocols

Creating Detailed Diagrams

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Refining Causality Diagram

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Citing Foundational Papers

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Incorporating Supporting Citations

I'm now integrating the citations, giving focus to their scientific rigor within the whitepaper. I've properly formatted Marshall et al.'s paper on helical preferences and its impact. I've also incorporated the Biomolecules 2023 paper on ncAA's, and the frontiers paper.

Adding Key Citations

I'm now integrating crucial citations to reinforce my scientific arguments within the whitepaper. I'm focusing on key points and have included Castro et al.'s work on non-canonical amino acids in peptidomimetics [2]. I've also incorporated the Frontiers in Chemistry paper on non-canonical mutagenesis [4], and I will add the article on chirality and side chain length [3]. I'm also ensuring the correct formatting for all references.

Compiling References Section

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Finalizing Whitepaper Structure

I'm now integrating final experimental sections: CD Spectroscopy and Proteolytic Resistance Assays. I've compiled the final format with a structured table for quantitative data and a concluding section. I have also integrated logic via causality diagrams, connecting microwave SPPS to steric hindrance. I'm focusing on self-validating protocols, such as reverse temperature melts, and adhering to visualization guidelines.

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Refining Workflow Diagrams

I'm now refining the workflow diagrams to maximize clarity and visual appeal, and I'm ensuring they meet all size constraints. I'm focusing on node shapes, color contrast, and font sizes to ensure readability. I'm also ensuring that the edge attributes accurately represent the relationships, and that they adhere to all visualization guidelines. I have created a specific color palette for visual clarity.

Clarifying Experimental Choices

I'm now detailing the rationale behind each experimental choice. For instance, HATU/HOAt are used for coupling due to 2-Ethyl-L-leucine's sterically hindered nature, which reduces nucleophilicity. I'm also including reverse temperature melts to validate thermodynamic equilibrium. Every protocol will incorporate internal controls for self-validation. I'll make sure to use [INDEX] to support every assertion.

Explaining Thermodynamic Stability

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Elaborating Stability Principles

I'm now detailing the entropic and steric contributions of 2-Ethyl-L-leucine to peptide stabilization, drawing on the Gibbs free energy equation. The goal is to clarify the impact on thermodynamic stability. I'm focusing on how the steric bulk impedes proteolytic degradation. The thermodynamic stability also originates from the pre-organization of the unfolded state which minimizes entropy. I am focusing on the experimental section, and the use of internal validation steps.

Detailing Coupling Protocol

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Refining CD Spectroscopy

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Defining Proteolytic Resistance Assay

I'm now detailing the steps for the proteolytic resistance assay, focusing on the use of Pronase, a broad-spectrum protease, and the time-course analysis. I'm explaining the rationale for quenching aliquots and using LC-MS to determine the half-life of the peptide. I'm also including a canonical L-leucine analog as a control. Next, I'll organize the experimental section.

Summarizing Concluding Remarks

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Verifying Reference URLs

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Foundational

The Conformational Duality of 2-Ethyl-L-leucine: Crystallographic Structure and Folding Behavior in Peptide Foldamers

Executive Summary The design of highly stable, proteolytically resistant peptide therapeutics relies heavily on the use of non-proteinogenic, sterically constrained amino acids. Among these, 2-Ethyl-L-leucine (CAS: 36033...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly stable, proteolytically resistant peptide therapeutics relies heavily on the use of non-proteinogenic, sterically constrained amino acids. Among these, 2-Ethyl-L-leucine (CAS: 36033-25-7)[1], also known as (S)-α-ethylleucine or (S)-αEtLeu, represents a critical building block in modern foldamer research. As a chiral, Cα-tetrasubstituted α-amino acid, it possesses both an ethyl group and an isobutyl group at the α-carbon. This severe steric crowding fundamentally alters the Ramachandran space available to the peptide backbone.

Unlike standard α-methylated α,α-disubstituted amino acids (such as Aib), which reliably induce helical structures, 2-Ethyl-L-leucine exhibits a highly unusual conformational duality . It acts as a structural chameleon, capable of adopting a fully extended planar C5 conformation in solution, while being coerced into right-handed (P) or left-handed (M) 3_10-helices within the solid-state crystal lattice[2][3]. This whitepaper deconstructs the crystallographic mechanics, folding behaviors, and experimental methodologies required to harness 2-Ethyl-L-leucine in advanced drug development.

Structural Mechanics & Steric Constraints

The folding behavior of any α,α-disubstituted amino acid is dictated by the steric clash between its side chains and the adjacent peptide carbonyl/amide groups.

  • The Aib Baseline: 2-Aminoisobutyric acid (Aib) contains two methyl groups. The symmetrical, relatively small bulk of these methyls restricts the backbone to dihedral angles of Φ ≈ ±60° and Ψ ≈ ±30°, strongly favoring 3_10 or α-helical secondary structures[4].

  • The Deg Baseline: Diethylglycine (Deg) contains two ethyl groups. The increased steric bulk forces the backbone to flatten out to avoid clashing, resulting in a fully extended planar C5 conformation (Φ ≈ 180°, Ψ ≈ 180°)[3].

  • The 2-Ethyl-L-leucine Anomaly: 2-Ethyl-L-leucine is asymmetrical and highly bulky (ethyl + isobutyl). In solution, the steric repulsion mimics that of Deg, driving the peptide into an extended planar C5 conformation[2]. However, its chirality ((S)-configuration) introduces a bias that can be exploited. When placed in a specific host sequence (e.g., flanked by Aib residues), the crystal packing forces of the solid state overcome the local steric penalty, forcing the molecule into a compact 3_10-helix[5].

Conformational Logic Diagram

ConformationalDynamics A 2-Ethyl-L-leucine Incorporation B Solution State (Low Dielectric) A->B Dissolution C Solid State (Crystal Packing) A->C Crystallization D Extended Planar C5 Conformation B->D Intramolecular H-Bonds E Aib-Rich Host Sequence C->E Sequence Context F Deg-Rich Host Sequence C->F Sequence Context G Right (P) & Left (M) 3_10-Helices E->G Steric Relief H Left-Handed (M) 3_10-Helix F->H Chiral Bias

Caption: Conformational pathways of 2-Ethyl-L-leucine dictated by physical state and sequence context.

Quantitative Conformational Data

To understand the utility of 2-Ethyl-L-leucine, it must be compared against standard structural inducers. The table below summarizes the Ramachandran preferences derived from X-ray crystallographic and solution-state NMR studies[2][3][5].

Amino AcidSide Chain 1Side Chain 2Preferred Solution StatePreferred Solid State (Crystal)Typical Dihedral Angles (Φ, Ψ)
Aib MethylMethyl3_10 / α-Helix3_10 / α-Helix±60°, ±30°
Deg EthylEthylPlanar C5Planar C5~180°, ~180°
2-Ethyl-L-leucine EthylIsobutylPlanar C5 Context-Dependent (3_10 Helix) 180°, 180° (Sol) / ±60°, ±30° (Solid)

Causality Note: The shift from C5 in solution to 3_10 in the solid state occurs because the energetic payoff of forming a continuous, macroscopic intermolecular hydrogen-bond network in the crystal lattice exceeds the local steric relief provided by the extended C5 geometry.

Experimental Methodologies & Self-Validating Protocols

Working with highly hindered α,α-disubstituted amino acids requires deviations from standard peptide chemistry. The following protocols establish a self-validating workflow for synthesizing and analyzing 2-Ethyl-L-leucine foldamers.

Workflow Visualization

ExperimentalWorkflow S1 Solution-Phase Synthesis (EDC/HOAt Coupling) S2 Validation: LC-MS & HPLC (Confirm Steric Coupling) S1->S2 Purify & Verify S3 Crystallization (Vapor Diffusion Method) S2->S3 Solid State Path S5 Solution Analysis (FT-IR, CD, 1H-NMR) S2->S5 Solution State Path S4 X-Ray Diffraction (Cryogenic Data Collection) S3->S4 Mount Crystal S6 Conformational Resolution (C5 vs. 3_10 Helix) S4->S6 Phase Resolution S5->S6 Spectral Deconvolution

Caption: Self-validating experimental workflow for synthesizing and resolving 2-Ethyl-L-leucine foldamers.

Protocol A: Solution-Phase Peptide Synthesis (SPPS Avoidance)

Why this approach? Standard Solid-Phase Peptide Synthesis (SPPS) often fails for tetrasubstituted α-carbons due to extreme steric shielding of the amine nucleophile. Solution-phase synthesis allows for higher concentrations, elevated temperatures, and longer reaction times.

  • Activation: Dissolve the N-protected amino acid in anhydrous DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxy-7-azabenzotriazole (HOAt). Causality: HOAt is strictly required over HOBt; the nitrogen atom in the HOAt pyridine ring provides an intramolecular neighboring-group effect that dramatically accelerates the acylation of the hindered 2-Ethyl-L-leucine amine.

  • Coupling: Add the C-protected 2-Ethyl-L-leucine derivative and N,N-Diisopropylethylamine (DIPEA). Stir at 40°C for 48 hours.

  • Validation: Monitor via LC-MS. The presence of unreacted starting material dictates a second coupling cycle using HATU/HOAt.

Protocol B: X-Ray Crystallography of Foldamers

Why this approach? To definitively capture the context-dependent 3_10-helical state[5].

  • Crystallization: Dissolve the purified peptide in a minimal volume of a good solvent (e.g., methanol or ethyl acetate). Place in a vapor diffusion chamber against a reservoir of a poor solvent (e.g., hexane or pentane).

  • Harvesting: Once single crystals form (typically 1-3 weeks), mount a crystal on a glass fiber using perfluoropolyether oil to prevent dehydration.

  • Diffraction: Flash-cool the crystal to 100 K in a nitrogen stream. Causality: Cryogenic cooling minimizes thermal vibration of the highly flexible isobutyl side chain, ensuring high-resolution electron density maps. Collect diffraction data using Mo Kα or Cu Kα radiation.

Protocol C: Solution-State Conformational Deconvolution

Why this approach? To prove the molecule reverts to the planar C5 conformation when removed from the crystal lattice[2].

  • FT-IR Spectroscopy: Analyze the peptide in dilute chloroform (1 mM) to prevent intermolecular aggregation. Look for the Amide A band. A sharp peak at ~3330 cm⁻¹ indicates strongly hydrogen-bonded NH groups characteristic of the C5 intramolecular ring.

  • 1H-NMR Solvent Titration: Dissolve the peptide in CDCl₃. Gradually titrate in a hydrogen-bond accepting solvent (DMSO-d₆) up to 20% v/v.

  • Validation: Track the chemical shift (Δδ) of the amide protons. Protons trapped in the tight C5 intramolecular hydrogen bond will show a near-zero solvent shift, validating the extended planar structure in solution.

Strategic Applications in Drug Development

The unique folding behavior of 2-Ethyl-L-leucine offers distinct advantages in rational drug design:

  • Proteolytic Immunity: The tetrasubstitution at the α-carbon renders the adjacent peptide bonds completely unrecognizable to endogenous proteases, extending the in vivo half-life of peptide therapeutics from minutes to days.

  • Environment-Responsive Foldamers: Because 2-Ethyl-L-leucine transitions between an extended C5 state (in solution) and a 3_10-helix (in packed/lipid-like environments), it can be engineered into membrane-active peptides that change conformation upon contacting a cell membrane, acting as a structural switch for targeted drug delivery.

References

  • An extended planar C5 conformation and a 310-helical structure of peptide foldamer composed of diverse alpha-ethylated alpha,alpha-disubstituted alpha-amino acids Source: Chemistry - A European Journal (via PubMed) URL:[Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids Source: ResearchGate URL:[Link]

  • Conformation of Peptides Containing a Chiral alpha-Ethylated alpha,alpha-Disubstituted alpha-Amino Acid: (S)-alpha-Ethylleucine within Sequences of Dimethylglycine and Diethylglycine Residues Source: Helvetica Chimica Acta URL:[Link]

Sources

Exploratory

Steric Effects of 2-Ethyl-L-Leucine in Peptide Engineering: The Shift from α-Helical to Planar C5-Conformations

Executive Summary The incorporation of α,α -disubstituted amino acids into peptide sequences is a cornerstone strategy in modern foldamer research and peptide drug development. While the field has long relied on α -methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of α,α -disubstituted amino acids into peptide sequences is a cornerstone strategy in modern foldamer research and peptide drug development. While the field has long relied on α -methylated residues like α -aminoisobutyric acid (Aib) to enforce rigid α -helical or 310​ -helical architectures, the introduction of bulkier alkyl chains fundamentally alters the thermodynamic landscape of the peptide backbone.

This technical guide explores the profound steric effects of 2-Ethyl-L-leucine (an α -ethylated, α,α -disubstituted amino acid). Contrary to the helix-promoting nature of its methylated counterparts, 2-Ethyl-L-leucine acts as a potent helix disruptor. By forcing the peptide backbone into a fully planar C5​ -conformation, this non-proteinogenic amino acid offers drug developers a powerful tool for designing extended β -sheet mimetics, enhancing proteolytic stability, and probing complex structure-activity relationships (SAR).

Mechanistic Causality: The Steric Clash and Helix Destabilization

To understand why 2-Ethyl-L-leucine disrupts α -helix formation, we must examine the Ramachandran constraints imposed by the quaternary α -carbon.

In a standard α -helix, the backbone dihedral angles ( ϕ,ψ ) are tightly constrained near −60∘ and −45∘ . When an α -methyl group is present (e.g., α -methylleucine), the methyl moiety is compact enough to project outward from the helical core without disrupting the i→i+4 hydrogen bonding network.

However, substituting the methyl group with an ethyl group introduces a critical steric threshold. The additional methylene unit in the α -ethyl chain creates a severe steric clash with the carbonyl oxygen of the preceding ( i−1 ) residue if the backbone attempts to adopt the compact ϕ/ψ angles required for a helical turn. To relieve this immense steric strain, the peptide backbone is forced to unfold into a highly extended state 1.

The resulting thermodynamic minimum is the fully planar C5​ -conformation . In this state, the backbone adopts extended dihedral angles ( ϕ≈−180∘ , ψ≈+180∘ ), stabilized by a localized, five-membered intramolecular hydrogen bond between the NH and C=O of the same residue 2.

ConformationalDivergence A α,α-Disubstituted Amino Acid B α-Methyl Substitution (e.g., Aib, α-Methylleucine) A->B C α-Ethyl Substitution (e.g., 2-Ethyl-L-leucine) A->C D Minimal Steric Clash Fits Helical Core B->D E Severe Steric Clash with Preceding C=O C->E F 3(10)-Helix or α-Helix Formation D->F G Fully Planar C5-Conformation E->G

Logical pathway illustrating how α-alkyl chain length dictates peptide secondary structure.

Comparative Conformational Physics

The divergence in secondary structure preference between methylated and ethylated α,α -disubstituted amino acids is absolute. The table below summarizes the quantitative and structural distinctions critical for rational peptide design 3.

Amino Acid α -SubstitutionPreferred Secondary StructureTypical ϕ,ψ AnglesSteric Clash with Preceding C=O
Aib Methyl, Methyl α -Helix / 310​ -Helix-60°, -45°Minimal
α -Methylleucine Methyl, Isobutyl α -Helix / 310​ -Helix-60°, -45°Minimal
2-Ethyl-L-leucine Ethyl, IsobutylFully Planar C5​ -Conformation-180°, +180°Severe

Experimental Workflows for Conformational Validation

Working with highly sterically hindered amino acids like 2-Ethyl-L-leucine requires significant deviations from standard Solid-Phase Peptide Synthesis (SPPS) protocols. Standard coupling reagents (e.g., HBTU) will fail to form amide bonds efficiently due to the quaternary α -carbon's extreme bulk.

Protocol 1: Microwave-Assisted SPPS of 2-Ethyl-L-leucine Peptides

This protocol utilizes a self-validating feedback loop to ensure complete coupling.

  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

    • Validation: Perform a baseline Kaiser test (should be positive for primary amines).

  • Fmoc Deprotection: Treat with 20% piperidine in DMF containing 0.1M DBU for 2 × 10 minutes.

    • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Deprotection is complete when the absorbance plateaus.

  • Sterically Hindered Coupling: Dissolve 4 eq. of Fmoc-2-Ethyl-L-leucine, 4 eq. of HATU, and 4 eq. of HOAt in DMF. Add 8 eq. of DIPEA. Add the activated mixture to the resin.

  • Microwave Activation: Subject the reaction to microwave irradiation (75°C, 25 watts) for 20 minutes. The thermal energy is strictly required to overcome the activation energy barrier imposed by the α -ethyl group.

  • Coupling Validation: Perform a Kaiser test. If a slight blue hue remains (indicating unreacted amines), perform a double coupling using an acid fluoride derivative of the amino acid.

  • Cleavage: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: Structural Elucidation

To confirm the shift from an α -helix to a planar C5​ -conformation, orthogonal analytical techniques must be employed.

  • Circular Dichroism (CD) Spectroscopy (Solution State):

    • Dissolve the purified peptide in trifluoroethanol (TFE).

    • Scan from 190 nm to 260 nm.

    • Interpretation: An α -helix will show characteristic minima at 208 nm and 222 nm. A peptide dominated by 2-Ethyl-L-leucine will lack these bands, instead displaying a profile indicative of an extended or β -sheet-like structure (often a single minimum near 215 nm).

  • X-Ray Crystallography (Solid State):

    • Grow single crystals via slow evaporation from a methanol/water mixture.

    • Interpretation: Diffraction data will reveal the backbone torsion angles. The presence of the C5​ -conformation is definitively proven by observing ϕ≈−180∘ , ψ≈180∘ , and an intramolecular hydrogen bond distance of ~2.0 Å between the NHi​ and C=Oi​ atoms.

ExperimentalWorkflow S1 Microwave SPPS with 2-Ethyl-L-leucine S2 TFA Cleavage & RP-HPLC Purification S1->S2 S3 CD Spectroscopy (Solution State) S2->S3 S4 X-Ray Crystallography (Solid State) S2->S4 S5 Conformational Validation (C5 Planar) S3->S5 S4->S5

Step-by-step experimental workflow for synthesizing and validating C5-planar peptide conformations.

Therapeutic Implications

The ability of 2-Ethyl-L-leucine to act as a localized "helix breaker" and enforce an extended conformation has profound implications for drug discovery:

  • Protease Resistance: The extreme steric bulk of the ethyl and isobutyl side chains completely shields the adjacent peptide bonds from proteolytic enzymes (e.g., exopeptidases and endopeptidases), drastically increasing serum half-life.

  • β -Sheet Mimetics: By forcing the backbone into an extended planar state, 2-Ethyl-L-leucine can be strategically placed to nucleate or stabilize β -strand interactions, which is critical for targeting protein-protein interactions (PPIs) involving amyloidogenic proteins or specific receptor clefts.

  • Enzyme Inhibition: Extended conformations are often required for peptides to thread into deep, narrow enzymatic active sites. Similar α -ethylated scaffolds have shown immense utility in the development of next-generation Arginase inhibitors 1.

References

  • Design and Conformation of Peptides Containing α,α -Disubstituted α -Amino Acids. ResearchGate. Available at:[Link]

  • Conformation of Peptides Containing a Chiral α -Ethylated α,α -Disubstituted α -Amino Acid: (S)- α -Ethylleucine within Sequences of Dimethylglycine and Diethylglycine Residues. Helvetica Chimica Acta (Dialnet). Available at:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-Ethyl-L-Leucine-Containing Compounds: A Technical Guide to Overcoming Proteolytic Lability

Executive Summary The translation of peptide-based molecules into viable therapeutics is historically bottlenecked by poor pharmacokinetic (PK) profiles, driven primarily by rapid enzymatic degradation and high systemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of peptide-based molecules into viable therapeutics is historically bottlenecked by poor pharmacokinetic (PK) profiles, driven primarily by rapid enzymatic degradation and high systemic clearance. The strategic incorporation of unnatural α,α -dialkyl amino acids represents a paradigm shift in peptidomimetic drug design. This whitepaper provides an in-depth analysis of 2-Ethyl-L-leucine (CAS: 36033-25-7)—an α -alkylated derivative of L-leucine—detailing its mechanistic impact on protease evasion, the resulting shifts in PK parameters, and the rigorous, self-validating methodologies required to quantify these effects in drug development.

Mechanistic Basis of PK Modulation via α -Alkylation

Causality of Protease Resistance

The primary driver of the extended half-life ( t1/2​ ) observed in 2-Ethyl-L-leucine-containing compounds is extreme steric hindrance at the scissile amide bond. Natural L-amino acids possess an α -proton, which permits rotational flexibility around the ϕ (phi) and ψ (psi) dihedral angles. By replacing this proton with a bulky ethyl group, 2-Ethyl-L-leucine fundamentally locks the local backbone conformation[1].

This quaternary α -carbon restriction prevents the peptide from adopting the extended β -strand-like conformation required to dock into the catalytic triads of most endopeptidases and exopeptidases (e.g., Neprilysin, DPP-IV, Kallikrein)[2]. Furthermore, the absence of an exchangeable α -proton completely eliminates the risk of base-catalyzed epimerization/racemization, ensuring that the compound maintains its stereochemical integrity and receptor affinity during systemic circulation[2].

G A Native Peptide (L-Leucine) B Protease Active Site (Unrestricted Access) A->B C Rapid Hydrolysis (Short Half-Life) B->C D Modified Peptide (2-Ethyl-L-leucine) E Steric Hindrance & Restricted Dihedral Angles D->E F Protease Evasion (Prolonged Half-Life) E->F

Mechanistic pathway of protease evasion by 2-Ethyl-L-leucine incorporation.

Pharmacokinetic Parameter Shifts

The substitution of a canonical L-leucine with 2-Ethyl-L-leucine shifts several critical PK parameters, transforming a transient signaling molecule into a long-acting therapeutic. The ethyl substitution increases the local lipophilicity (LogP) of the residue, which directly impacts distribution and absorption.

Table 1: Comparative Pharmacokinetic Profile (Native vs. α -Alkylated Peptide)

Pharmacokinetic ParameterNative Peptide (L-Leucine)Modified Peptide (2-Ethyl-L-Leucine)Mechanistic Rationale
In Vitro Plasma t1/2​ < 15 minutes> 24 hoursSteric shielding of the scissile amide bond prevents protease docking[1].
Systemic Clearance (CL) High (> 50 mL/min/kg)Low (< 10 mL/min/kg)Evasion of circulating endopeptidases and renal brush border enzymes.
Volume of Distribution ( Vd​ ) Low (Restricted to plasma)Moderate to HighIncreased lipophilicity enhances tissue penetration and plasma protein binding.
Bioavailability (SC F%) Low to ModerateHigh (> 80%)Protection against subcutaneous tissue peptidases prior to systemic absorption.

Experimental Methodologies for PK Validation

To rigorously evaluate the PK profile of a 2-Ethyl-L-leucine-modified compound, the experimental system must be self-validating. The following protocols ensure that observed stability is causally linked to the structural modification rather than assay artifacts.

Protocol A: In Vitro Plasma Stability Assay
  • Objective: Quantify the intrinsic resistance of the modified compound to circulating plasma proteases.

  • Self-Validation Mechanism: The assay must include a known labile native peptide as a positive control (ensuring plasma enzymes are active) and a highly stable cyclic peptide as a negative control (validating quenching efficiency).

  • Matrix Preparation: Thaw pooled K2EDTA human or murine plasma at 37°C. Centrifuge at 3,000 × g for 5 minutes to remove cryoprecipitates.

  • Incubation: Spike the test compound into the plasma to achieve a final concentration of 5 µM. Maintain the mixture at 37°C under gentle orbital agitation (300 rpm).

  • Sampling & Quenching: At predetermined intervals (t = 0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots. Immediately quench by adding 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS).

    • Causality: The organic solvent instantly denatures plasma proteins, halting enzymatic hydrolysis and precipitating the matrix to prevent artifactual degradation during storage.

  • Extraction: Vortex the quenched samples for 2 minutes, followed by centrifugation at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to silanized LC vials to prevent non-specific binding.

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the in vitro half-life ( t1/2​ ) using a first-order exponential decay model.

Protocol B: In Vivo Pharmacokinetic Profiling
  • Objective: Determine systemic clearance (CL), volume of distribution ( Vss​ ), and terminal half-life ( t1/2​ ) in a rodent model.

  • Self-Validation Mechanism: Cross-route administration (IV vs. SC) allows for the calculation of absolute bioavailability (F%), isolating absorption barriers from systemic clearance mechanisms.

  • Dosing: Administer the compound intravenously (IV, 1 mg/kg) and subcutaneously (SC, 3 mg/kg) to fasted male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA microtainers.

  • Processing: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Isolate the plasma and store at -80°C.

  • Sample Cleanup: Utilize Solid Phase Extraction (SPE) rather than simple protein precipitation.

    • Causality: The increased lipophilicity imparted by the 2-Ethyl-L-leucine residue often leads to high matrix suppression in the mass spectrometer; SPE effectively isolates the hydrophobic peptide from endogenous phospholipids.

  • NCA Analysis: Perform Non-Compartmental Analysis (NCA) on the LC-MS/MS concentration-time data to derive AUC 0−∞​ , CL, Vss​ , and F%.

G cluster_0 In Vitro Profiling cluster_1 In Vivo Profiling N1 Incubation in Plasma (37°C) N2 Aliquoting & Quenching (TCA/MeCN) N1->N2 N5 Sample Extraction (SPE / Precipitation) N2->N5 N3 IV/SC Dosing (Rodent Models) N4 Serial Blood Sampling (0-24h) N3->N4 N4->N5 N6 LC-MS/MS Quantification N5->N6 N7 NCA PK Analysis (Clearance, Vd, t1/2) N6->N7

Standardized workflow for in vitro and in vivo pharmacokinetic profiling.

Case Studies & Applications in Drug Development

The utility of α,α -dialkyl amino acids is well-documented across multiple therapeutic classes. For example, in the development of anti-obesity compounds derived from Neuromedin U (NmU), the native peptide exhibits an extremely short half-life, limiting its therapeutic utility. By introducing α,α -disubstituted amino acids into the backbone, researchers successfully conferred increased resistance to enzymatic degradation, maintaining high potency at NMU1 and NMU2 receptors while drastically extending the pharmacokinetic duration of action[3].

Similar strategies are employed in Apelin-13 analogs, where α -alkyl amino acids (like 2-Ethyl-L-leucine) are utilized to prevent degradation by kallikrein, NEP, and ACE2, thereby stabilizing the peptide for cardiovascular indications[2].

Sources

Protocols & Analytical Methods

Method

Protocol for Incorporating 2-Ethyl-L-leucine into Synthetic Peptides via Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks associated with incorporating non-canonical, highly constrained amino acids. 2-Ethyl-L-leucine (an α,α -dialkylated amino acid) is highly prized in drug development for its ability to induce rigid secondary structures (such as 310​ -helices) and impart absolute resistance to proteolytic degradation[1].

However, incorporating 2-Ethyl-L-leucine via standard Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult. The α -carbon is fully substituted with both an ethyl and an isobutyl group. This creates a massive steric shield that severely restricts the trajectory of the incoming N-terminal amine during coupling.

The Causality of Coupling Failures

When using standard uronium-based coupling reagents (e.g., HATU or HBTU) at room temperature, the activation process forms a bulky active ester (such as an OAt or OBt ester). The combined steric bulk of the active ester and the α,α -dialkyl groups prevents efficient aminolysis. Furthermore, the slow rate of coupling allows competing side reactions to dominate. Specifically, excess uronium salts will react directly with the resin-bound amine, leading to irreversible guanidinylation (chain termination)[2].

To build a self-validating and robust system, we must abandon standard room-temperature uronium chemistry. Instead, we rely on two field-proven strategies: Microwave-Assisted Phosphonium Activation and the Fmoc-Amino Acid Fluoride Method [3],[4]. Notably, because 2-Ethyl-L-leucine lacks an α -proton, it is virtually immune to base-catalyzed racemization via the oxazolone mechanism, allowing us to safely apply elevated temperatures without compromising chiral integrity[5].

Strategic Activation Pathways

Activation_Mechanisms cluster_0 Method A: Acid Fluoride cluster_1 Method B: Phosphonium Activation AA Fmoc-2-Ethyl-L-leucine (Sterically Hindered) DAST DAST / Cyanuric Fluoride AA->DAST PyAOP PyAOP + HOAt + DIPEA AA->PyAOP AAF Fmoc-AA-F (Highly Reactive, Low Bulk) DAST->AAF Peptide Peptidyl-Resin Coupling AAF->Peptide Room Temp or MW AAOAt Fmoc-AA-OAt Active Ester (Requires MW Heating) PyAOP->AAOAt AAOAt->Peptide Microwave (75°C+)

Mechanistic pathways for activating sterically hindered 2-Ethyl-L-leucine.

Experimental Protocols

Protocol A: Microwave-Assisted SPPS with PyAOP/HOAt

This is the preferred method for automated or semi-automated synthesizers equipped with a microwave reactor. PyAOP is a phosphonium salt that completely eliminates the risk of N-terminal guanidinylation, while microwave irradiation provides the thermal energy required to overcome the high activation barrier of hindered aminolysis[3],[2].

Reagents Required:

  • Fmoc-2-Ethyl-L-leucine (4.0 equivalents)

  • PyAOP (4.0 equivalents)

  • HOAt (4.0 equivalents, 0.5 M in DMF)

  • DIPEA (8.0 equivalents)

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell the peptidyl-resin in DMF for 20 minutes. Perform Fmoc deprotection using 20% Piperidine in DMF (1 x 3 min, 1 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Pre-Activation: In a separate vial, dissolve Fmoc-2-Ethyl-L-leucine, PyAOP, and HOAt in a minimal volume of DMF. Add DIPEA and vortex for exactly 60 seconds. Expert Insight: Do not exceed 1 minute of pre-activation to prevent premature degradation of the active ester.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in the microwave reactor at 75°C for 30 minutes .

  • Double Coupling: Drain the reaction vessel and immediately repeat Steps 2 and 3 with fresh reagents. α,α -dialkylated amino acids strictly require double coupling for >95% conversion[5].

  • Validation: Perform a Kaiser test (or TNBS test for secondary amines). A negative result indicates successful coupling.

Protocol B: Fmoc-Amino Acid Fluoride Method

For sequences where microwave heating is contraindicated (e.g., presence of heat-sensitive glyco-amino acids), the acid fluoride method is mandatory. The fluoride leaving group is exceptionally small and highly electronegative, allowing the incoming amine to bypass the steric shield of the ethyl and isobutyl groups[4].

Reagents Required:

  • Fmoc-2-Ethyl-L-leucine-F (synthesized ex vivo via DAST or Cyanuric Fluoride) (3.0 equivalents)

  • DIPEA (6.0 equivalents)

  • DCM/DMF (1:1 v/v)

Step-by-Step Methodology:

  • Deprotection: Deprotect the peptidyl-resin as described in Protocol A.

  • Solvent Exchange: Wash the resin with DCM (3 x 1 min) to optimize the swelling for acid halide chemistry.

  • Coupling: Dissolve Fmoc-2-Ethyl-L-leucine-F in DCM/DMF. Add to the resin, followed immediately by DIPEA.

  • Agitation: Agitate at room temperature for 2 to 4 hours.

  • Validation: Wash the resin with DMF and DCM, then perform a Kaiser test.

Workflow Visualization

SPPS_Workflow Start Peptidyl-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Activate Activate Fmoc-2-Ethyl-L-leucine (PyAOP/HOAt or Acid Fluoride) Wash1->Activate Couple Microwave Coupling (75°C, 15-30 min) Activate->Couple Wash2 DMF Wash Couple->Wash2 Check Kaiser / TNBS Test Wash2->Check Check->Activate Positive (Incomplete) Cleave TFA Cleavage Check->Cleave Negative (Complete)

Optimized solid-phase peptide synthesis workflow for alpha,alpha-dialkylated amino acids.

Quantitative Data Presentation

The following table summarizes the expected performance of various coupling strategies when applied to 2-Ethyl-L-leucine. This data validates the necessity of abandoning standard protocols in favor of the specialized methods described above.

Coupling StrategyReagentsTemp (°C)TimeExpected YieldGuanidinylation Risk
Standard Uronium HATU, DIPEA252-4 h< 20%High
MW-Phosphonium PyAOP, HOAt, DIPEA7530 min85-95%None
Acid Fluoride Fmoc-AA-F, DIPEA25-501-2 h> 95%None

References

  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.
  • Source: researcher.
  • Source: springernature.

Sources

Application

Application Note: Enzymatic Resolution of 2-Ethyl-L-leucine Enantiomers

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale The incorporation of α,α -dialkyl amino acids, such as 2-ethyl-leucine, into synthetic peptides is a prem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The incorporation of α,α -dialkyl amino acids, such as 2-ethyl-leucine, into synthetic peptides is a premier strategy in modern drug development. The quaternary α -carbon induces severe steric constraints that lock peptides into specific secondary structures (e.g., 310​ -helices) while conferring near-absolute resistance to proteolytic degradation. However, the asymmetric synthesis of these sterically hindered building blocks remains a significant chemical challenge.

Traditional biocatalytic resolution relies heavily on Acylase I (derived from porcine kidney or Aspergillus species) to enantioselectively hydrolyze N -acetyl-DL-amino acids[1]. While this is the industry standard for α -monoalkyl substrates, Acylase I fails completely when applied to α,α -dialkyl amino acids. The steric bulk of the quaternary α -carbon physically clashes with the enzyme's narrow hydrophobic binding pocket, preventing the zinc-coordinated water molecule from accessing and attacking the scissile amide bond[1].

To bypass this fundamental limitation, this protocol utilizes L-selective amino acid amidases derived from Mycobacterium neoaurum ATCC 25795[2]. These specialized amidases possess an unusually spacious active site capable of accommodating bulky α -substituents. By shifting the substrate from an N -acetyl derivative to an α -amino amide, the M. neoaurum amidase can execute a highly enantioselective hydrolysis of the racemic amide into the corresponding L-amino acid, leaving the D-amide intact[3]. Mechanistic studies on related amidases reveal a highly coordinated catalytic triad where precise hydrogen-bond shifts drive the acylation and deacylation steps, ensuring strict stereocontrol despite extreme steric hindrance[4].

Biocatalytic Workflow

Workflow cluster_synthesis Phase 1: Substrate Synthesis cluster_resolution Phase 2: Enzymatic Resolution cluster_separation Phase 3: Downstream Processing Ketone 5-Methyl-3-hexanone (Ethyl isobutyl ketone) Nitrile rac-α-Aminonitrile Ketone->Nitrile NaCN, NH4Cl Strecker Reaction Amide rac-2-Ethyl-leucine amide Nitrile->Amide H2O2, K2CO3 Radziszewski Hydration Reaction Bioreactor: pH 8.0, 30°C Autotitration with H2SO4 Amide->Reaction Biocatalyst M. neoaurum Amidase (ATCC 25795) Biocatalyst->Reaction L-Selective Catalysis Mixture 50% L-Amino Acid + 50% D-Amide Reaction->Mixture 50% Conversion Extraction Liquid-Liquid Extraction (pH 10.0, DCM / H2O) Mixture->Extraction L_AA Aqueous Phase 2-Ethyl-L-leucine Extraction->L_AA D_Amide Organic Phase 2-Ethyl-D-leucine amide Extraction->D_Amide

Workflow for the enzymatic resolution of 2-Ethyl-L-leucine using M. neoaurum amidase.

Experimental Protocols

Phase 1: Preparation of rac-2-Ethyl-leucine Amide

Causality: Standard acid/base hydrolysis of sterically hindered nitriles requires extreme conditions that often bypass the amide and yield the carboxylic acid directly. We utilize a mild Radziszewski-type hydration to stop cleanly at the amide, which is the mandatory substrate for the M. neoaurum biocatalyst.

  • Strecker Reaction: In a round-bottom flask, dissolve 5-methyl-3-hexanone (1.0 eq) in aqueous methanol. Add ammonium chloride (1.5 eq) and sodium cyanide (1.2 eq). Stir at 40 °C for 24 hours to yield rac-2-amino-2-ethyl-4-methylpentanenitrile. Extract with ethyl acetate and concentrate.

  • Controlled Hydration: Dissolve the crude aminonitrile in a mixture of DMSO and water (4:1 v/v). Cool to 0–5 °C. Add catalytic K2​CO3​ (0.2 eq), followed by the dropwise addition of 30% H2​O2​ (2.0 eq). The peroxyimidic acid intermediate ensures selective hydration. Stir for 12 hours.

  • Purification: Quench with sodium thiosulfate, extract with ethyl acetate, and recrystallize the product from ethyl acetate/hexane to yield pure rac-2-ethyl-leucine amide. Note: Removing residual ketones/nitriles is critical, as they act as non-competitive inhibitors to the amidase.

Phase 2: Biocatalytic Kinetic Resolution

Causality: The enzymatic hydrolysis of the amide bond releases stoichiometric amounts of ammonia ( NH3​ ). Without intervention, the pH will rapidly exceed 9.5, leading to enzyme denaturation and spontaneous, non-enantioselective background hydrolysis. Continuous pH-stat autotitration is non-negotiable.

  • Reaction Assembly: Suspend 100 mM of rac-2-ethyl-leucine amide in 100 mM potassium phosphate buffer (pH 8.0).

  • Biocatalyst Loading: Add 10 U/mL of purified Mycobacterium neoaurum ATCC 25795 amidase (or equivalent whole-cell suspension)[2].

  • Incubation & Titration: Incubate the bioreactor at 30 °C under gentle orbital shaking (150 rpm). Connect the reactor to a pH-stat autotitrator loaded with 1.0 M H2​SO4​ . Maintain the pH strictly at 8.0 ± 0.1.

  • Reaction Termination: Monitor the reaction via achiral HPLC. Terminate the reaction by heating the mixture to 60 °C for 15 minutes once the conversion reaches exactly 49.5–50.0% (typically 24–36 hours).

Phase 3: Downstream Processing and Chiral Separation

Causality: Separation leverages differential ionization. At pH 10.0, the L-amino acid is a highly polar carboxylate anion (water-soluble), whereas the unreacted D-amide is fully deprotonated to its neutral, lipophilic form (organic-soluble).

  • Clarification: Centrifuge the heat-deactivated reaction mixture at 10,000 × g for 15 minutes to remove precipitated proteins.

  • Alkaline Extraction: Adjust the clarified supernatant to pH 10.0 using 2 M NaOH. Extract three times with equal volumes of dichloromethane (DCM).

    • Organic Phase: Retain for the recovery of 2-Ethyl-D-leucine amide.

    • Aqueous Phase: Contains the target 2-Ethyl-L-leucine sodium salt.

  • Isoelectric Precipitation: Carefully acidify the aqueous phase to the isoelectric point of 2-ethyl-leucine (pH ~ 6.0) using 2 M HCl. Concentrate under reduced pressure until crystallization begins. Chill to 4 °C overnight, filter, and wash the pure 2-Ethyl-L-leucine crystals with ice-cold ethanol.

Quantitative Data Presentation

Table 1: Comparative Biocatalyst Performance for α,α -Dialkyl Amino Acid Resolution

Enzyme ClassRepresentative SourceSubstrate ScopeE-Value for α,α -DialkylsOperational Limitations
Acylase I Porcine Kidney α -Monoalkyl N -acetyl< 2 (Inactive)Severe steric clash at the quaternary α -carbon prevents catalysis[1].
L-Amidase M. neoaurum ATCC 25795 α,α -Dialkyl amides> 100Requires strict pH-stat to prevent ammonia-induced denaturation[2].
D-Amidase O. anthropi SV3 α,α -Dialkyl amides> 100Specific to D-enantiomer production; requires different downstream logic[4].

Analytical Validation (Self-Validating System)

A robust protocol must be self-validating. In this workflow, the theoretical maximum yield of the L-enantiomer is exactly 50%. By tracking the conversion rate alongside the enantiomeric excess of the product ( eep​ ) and the remaining substrate ( ees​ ), the Enantiomeric Ratio (E-value) can be calculated. An E-value > 100, coupled with a conversion halting naturally at 50%, mathematically validates the absolute stereospecificity of the enzyme and the absence of spontaneous chemical hydrolysis.

Table 2: Analytical Validation Metrics

ParameterAnalytical MethodTarget MetricCausality / Validation Purpose
Conversion Rate Achiral HPLC (C18 column)49.5% - 50.0%Validates true kinetic resolution; >50% indicates loss of enantioselectivity.
Enantiomeric Excess ( eep​ ) Chiral HPLC (Crownpak CR+)> 99.0%Confirms stereospecificity of the L-amidase active site[3].
Mass Balance Gravimetric Analysis> 90% recoveryEnsures no product loss during alkaline extraction and isoelectric precipitation.

References

  • Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. 1

  • Deduced catalytic mechanism of d-amino acid amidase from Ochrobactrum anthropi SV3. National Institutes of Health (NIH) / IUCr.4

  • Enzymatic resolutions of fluorinated α,α-disubstituted-α-amino acid amides. ResearchGate. 3

  • Microbial synthesis of chiral intermediates for β‐3‐receptor agonists. OA Monitor Ireland. 2

Sources

Method

Application Note: Structural Characterization of 2-Ethyl-L-leucine via High-Resolution Tandem Mass Spectrometry

Target Audience: Analytical Chemists, Structural Biologists, and Peptidomimetic Drug Developers Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Rationale 2-Ethyl-L-leucine (2-amino-2-ethyl-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Peptidomimetic Drug Developers Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Rationale

2-Ethyl-L-leucine (2-amino-2-ethyl-4-methylpentanoic acid) is a highly specialized α,α -dialkyl unnatural amino acid. In modern drug development, substituting standard residues with α,α -dialkyl variants is a proven strategy to enforce rigid secondary structures (such as 310​ -helices) and confer absolute resistance to proteolytic degradation.

However, confirming the successful incorporation and structural integrity of 2-Ethyl-L-leucine during peptide synthesis requires precise analytical methodologies. This application note details a self-validating Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS) protocol. By understanding the exact gas-phase thermodynamic cleavages—specifically the generation of diagnostic immonium ions and subsequent alkene eliminations—researchers can unambiguously map this unnatural residue.

Mechanistic Principles of α,α -Dialkyl Amino Acid Fragmentation

To confidently interpret the MS/MS spectra of 2-Ethyl-L-leucine, one must understand the causality behind its collision-induced dissociation (CID) pathways. The fragmentation is governed by proton mobility and the thermodynamic stability of the resulting carbocations and neutral leaving groups[1].

Primary Neutral Losses

In positive ion mode, the precursor ion [M+H]+ (m/z 160.13) is protonated primarily at the highly basic α -amino group. Upon collisional activation, the molecule undergoes predictable low-energy neutral losses:

  • Water Loss (-18.01 Da): Nucleophilic attack and rearrangement at the C-terminus expels H2​O , yielding an acylium ion at m/z 142.12.

  • Ammonia Loss (-17.03 Da): Direct cleavage of the protonated amine yields a carbocation at m/z 143.11.

Diagnostic Immonium Ion Generation

The most critical diagnostic feature of any amino acid in MS/MS is the immonium ion ( [R1​R2​C=NH2​]+ )[2]. Formed via the combined loss of H2​O and CO (a net loss of 46.01 Da representing formic acid), this ion isolates the α -carbon and its specific side chains[3]. For 2-Ethyl-L-leucine, the immonium ion appears at m/z 114.13 . Because hybrid quadrupole-time-of-flight (QTOF) and Orbitrap instruments readily capture the low-mass region, this ion serves as the primary compositional fingerprint[2].

Secondary Alkene Eliminations

Unlike standard L-leucine, 2-Ethyl-L-leucine possesses two distinct aliphatic chains on the α -carbon: an ethyl group and an isobutyl group. High-energy CID drives the immonium ion to undergo further inductive cleavage, expelling these side chains as neutral alkenes[4]:

  • Ethylene Loss (-28.03 Da): Cleavage of the α -ethyl group yields a secondary fragment at m/z 86.10.

  • Isobutylene Loss (-56.06 Da): Cleavage of the α -isobutyl group yields a secondary fragment at m/z 58.06. The presence of both m/z 86.10 and 58.06 in the MS/MS spectrum is the definitive, unambiguous proof of the 2-ethyl-4-methylpentanoic acid structure[1].

Quantitative Product Ion Library

The following table summarizes the exact monoisotopic masses required for high-resolution mass extraction (mass tolerance 5 ppm).

Fragment IdentityMolecular FormulaExact Mass (m/z)Neutral Loss (Da)Diagnostic Significance
Precursor [M+H]+ C8​H18​NO2+​ 160.1332N/AParent ion selection
[M+H−NH3​]+ C8​H15​O2+​ 143.106717.0265Confirms primary amine
[M+H−H2​O]+ C8​H16​NO+ 142.122618.0106Confirms free carboxyl
Immonium Ion C7​H16​N+ 114.127746.0055Isolates α -carbon side chains
[Immonium−C2​H4​]+ C5​H12​N+ 86.096428.0313 (from 114)Confirms α -ethyl group
[Immonium−C4​H8​]+ C3​H8​N+ 58.065156.0626 (from 114)Confirms α -isobutyl group

Self-Validating LC-MS/MS Protocol

Do not rely on a single injection to confirm unnatural amino acid structures. The following protocol utilizes a parallel standard validation system to ensure instrument calibration and fragmentation logic are functioning correctly.

Step 1: Reagent Preparation & System Suitability
  • Prepare the Target: Dissolve 2-Ethyl-L-leucine in 50% Methanol / 50% LC-MS grade Water containing 0.1% Formic Acid (FA) to a final concentration of 10 µM. Causality: 0.1% FA ensures an abundant supply of protons to drive ESI+ ionization, maximizing the [M+H]+ population.

  • Prepare the Control (Self-Validation): Prepare a 10 µM solution of standard L-leucine in the exact same solvent.

  • Validation Logic: Standard L-leucine has an [M+H]+ of 132.10 and yields an immonium ion at m/z 86.09. If the instrument correctly identifies the L-leucine immonium ion at m/z 86.09, the subsequent shift to m/z 114.13 for the 2-Ethyl variant is mathematically and mechanically validated.

Step 2: Chromatography & Ionization Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution from 5% B to 95% B over 5 minutes (A = H2​O

    • 0.1% FA; B = Acetonitrile + 0.1% FA) at a flow rate of 0.3 mL/min.
  • ESI Source: Positive ion mode (+3.5 kV capillary voltage), desolvation temperature 350°C.

Step 3: Collision Energy (CE) Optimization
  • MS1 Isolation: Set the quadrupole to isolate m/z 160.13 with a narrow isolation window (1.0 Da) to prevent co-isolation interference.

  • CE Ramping: Do not use a static collision energy. Program a CE ramp from 15 eV to 30 eV .

    • Causality: Low CE (15-20 eV) is required to observe the fragile [M+H−H2​O]+ and primary immonium (m/z 114.13) ions. High CE (25-30 eV) is strictly required to force the secondary alkene eliminations (m/z 86.10 and 58.06) from the highly stable immonium intermediate[5].

Visual Workflows & Pathway Logic

ExperimentalWorkflow Prep Sample Prep 10 µM in 50% MeOH 0.1% FA LC UHPLC C18 Gradient 0.3 mL/min Prep->LC ESI ESI Source Positive Mode +3.5 kV LC->ESI MS1 MS1 Isolation m/z 160.13 Iso Width 1.0 Da ESI->MS1 CID CID Cell CE Ramp 15 - 30 eV MS1->CID TOF Detection High-Res MS/MS Orbitrap/TOF CID->TOF

Step-by-step ESI-LC-MS/MS workflow for unnatural amino acid characterization.

FragmentationLogic Precursor Precursor Ion [M+H]+ m/z 160.13 LossH2O Water Loss [M+H - H2O]+ m/z 142.12 Precursor->LossH2O -H2O (-18.01 Da) LossNH3 Ammonia Loss [M+H - NH3]+ m/z 143.11 Precursor->LossNH3 -NH3 (-17.03 Da) Immonium Immonium Ion [M+H - H2O - CO]+ m/z 114.13 Precursor->Immonium -H2O, -CO (-46.01 Da) LossH2O->Immonium -CO (-27.99 Da) LossEthylene Ethylene Loss [Immonium - C2H4]+ m/z 86.10 Immonium->LossEthylene -C2H4 (-28.03 Da) LossIsobutylene Isobutylene Loss [Immonium - C4H8]+ m/z 58.06 Immonium->LossIsobutylene -C4H8 (-56.06 Da)

Mechanistic CID fragmentation pathway of protonated 2-Ethyl-L-leucine.

References

  • Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer. National Institutes of Health (PMC). URL:[Link]

  • Factors Affecting the Production of Aromatic Immonium Ions in MALDI 157 nm Photodissociation Studies. Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Oxford Academic. URL:[Link]

  • Analysis of Amino Acid Isotopomers Using FT-ICR MS. Analytical Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in asymmetric synthesis of 2-Ethyl-L-leucine

Technical Support Center: Troubleshooting & FAQs for the Asymmetric Synthesis of 2-Ethyl-L-leucine Welcome to the Technical Support Center for the synthesis of (2S)-2-amino-2-ethyl-4-methylpentanoic acid (2-Ethyl-L-leuci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & FAQs for the Asymmetric Synthesis of 2-Ethyl-L-leucine

Welcome to the Technical Support Center for the synthesis of (2S)-2-amino-2-ethyl-4-methylpentanoic acid (2-Ethyl-L-leucine). The construction of α,α-disubstituted (quaternary) amino acids presents significant thermodynamic and kinetic challenges due to severe steric repulsion at the α-carbon. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, focusing on two primary asymmetric pathways: Phase-Transfer Catalysis (PTC) and the Schöllkopf Chiral Auxiliary approach.

Core Workflows & Mechanistic Pathways

To effectively troubleshoot, one must first understand the causality of the reaction systems. Below are the logical workflows for the two most reliable methods for synthesizing 2-Ethyl-L-leucine.

Pathway 1: Phase-Transfer Catalysis (Maruoka Catalyst)

This pathway utilizes a chiral quaternary ammonium salt (Maruoka catalyst) to direct the facial attack of an electrophile (ethyl halide) onto a sterically hindered ketimine enolate derived from an L-leucine precursor [1].

PTC_Workflow A L-Leucine Schiff Base B Base (KOH/NaOH) + Toluene A->B C Chiral Enolate Complex B->C E Alkylated Schiff Base C->E + D D Ethyl Halide (Electrophile) F Mild Acidic Hydrolysis E->F G 2-Ethyl-L-leucine F->G Maruoka Maruoka Catalyst (Chiral PTC) Maruoka->C Ion-pairing

Figure 1: Mechanistic workflow for the asymmetric phase-transfer catalyzed synthesis of 2-Ethyl-L-leucine.

Pathway 2: Schöllkopf Bis-Lactim Ether Approach

This approach relies on a chiral auxiliary (typically derived from D-valine to yield the L-enantiomer product) to create a rigid, cyclic dipeptide. The bulky isopropyl group of the valine auxiliary blocks one face of the aza-enolate, forcing the ethyl electrophile to attack from the opposite face [2].

Schollkopf_Workflow A Schöllkopf Bis-Lactim Ether (D-Valine derived) B 1. n-BuLi, THF, -78°C 2. Isobutyl Iodide A->B C Mono-alkylated Intermediate B->C D 1. sec-BuLi, THF/DMPU 2. Ethyl Triflate C->D E Di-alkylated (Quaternary) Adduct D->E F 0.5 M HCl Hydrolysis E->F G 2-Ethyl-L-leucine + D-Valine ester F->G

Figure 2: Stepwise alkylation and hydrolysis of the Schöllkopf auxiliary to yield the quaternary amino acid.

Troubleshooting & FAQs

Q1: During the PTC alkylation of the leucine Schiff base, my enantiomeric excess (ee) is plateauing at ~65-70%. How can I improve the stereoselectivity? A1: Causality: The formation of a quaternary stereocenter involves immense steric crowding. If the reaction temperature is too high, the background uncatalyzed alkylation (which is racemic) competes aggressively with the chiral catalyst-directed pathway. Furthermore, standard first-generation Maruoka catalysts may lack the steric bulk required to fully shield one face of the bulky isobutyl-substituted enolate. Self-Validating Protocol:

  • Lower the reaction temperature from 0°C to -20°C or -40°C.

  • Switch to a more sterically demanding, computationally designed catalyst such as the (S,S)-3,4,5-trifluorophenyl-NAS bromide derivative.

  • Validate by running a control reaction without the catalyst; if background alkylation exceeds 5% conversion at your chosen temperature, you must lower the temperature further [1].

Q2: I am experiencing abysmal yields (<20%) during the second alkylation step (ethylation) of the Schöllkopf bis-lactim ether. How do I force this reaction to completion? A2: Causality: The mono-alkylated bis-lactim ether (already containing the isobutyl group) is highly sterically hindered. Deprotonation to form the tertiary aza-enolate is slow, and the subsequent nucleophilic attack on standard ethyl iodide is kinetically sluggish. Self-Validating Protocol:

  • Replace n -BuLi with a stronger, less aggregating base like sec -BuLi or t -BuLi.

  • Introduce a co-solvent such as DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) at 10% v/v to break up lithium aggregates, thereby increasing the nucleophilicity of the aza-enolate.

  • Upgrade your electrophile from ethyl iodide to ethyl triflate , which is vastly more reactive. Note: Ethyl triflate must be added at -90°C to prevent uncontrolled polymerization or side reactions [2].

Q3: My final 2-Ethyl-L-leucine product undergoes partial racemization and degradation during the final hydrolysis step. What is the standard protocol to prevent this? A3: Causality: Harsh acidic hydrolysis at elevated temperatures (e.g., 6M HCl at reflux for 24 hours), which is standard for secondary amino acids, can cause retro-aldol type side reactions or cleavage of the sterically congested quaternary center. Self-Validating Protocol: Quaternary Schöllkopf adducts are uniquely susceptible to milder hydrolysis due to the strain of the fully substituted ring. Use 0.5 M HCl in THF/water (1:1) at room temperature for 18 hours [2]. This selectively hydrolyzes the bis-lactim ether without eroding the stereocenter. Validate the ee immediately post-hydrolysis using chiral HPLC (e.g., Crownpak CR(+) column) before any further recrystallization [3].

Quantitative Data Presentation

Table 1: Comparison of Alkylation Conditions for 2-Ethyl-L-leucine Synthesis

Method / PathwayCatalyst / AuxiliaryBase / AdditiveElectrophileTemp (°C)Yield (%)ee / de (%)
PTC (Batch) Maruoka (1st Gen)50% KOH (aq)Ethyl Iodide0 °C45%72% ee
PTC (Flow) Maruoka (S,S)-NAS50% KOH / TolueneEthyl Bromide-20 °C68%93% ee
Schöllkopf D-Valine Bis-lactim n -BuLiEthyl Iodide-78 °C18%>95% de
Schöllkopf (Opt) D-Valine Bis-lactim sec -BuLi / DMPUEthyl Triflate-90 °C82%>98% de

Experimental Protocols

Protocol A: Optimized Schöllkopf Di-alkylation & Hydrolysis

Step 1: Second Alkylation (Ethylation)

  • Flame-dry a Schlenk flask under argon and charge with the mono-alkylated (isobutyl) bis-lactim ether (1.0 mmol) dissolved in anhydrous THF (10 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add DMPU (1.0 mL) dropwise, followed by the slow addition of sec -BuLi (1.1 mmol, 1.4 M in cyclohexane). Stir for 45 minutes to ensure complete enolization.

  • Cool the reaction further to -90°C (liquid nitrogen/ethanol bath).

  • Add ethyl triflate (1.2 mmol) dropwise over 10 minutes. Stir at -90°C for 2 hours, then allow to warm to -78°C for an additional 2 hours.

  • Quench with glacial acetic acid (0.5 mL) in THF (2 mL) at -78°C, then warm to room temperature. Extract with diethyl ether, wash with brine, dry over MgSO4​ , and concentrate.

Step 2: Mild Hydrolysis

  • Dissolve the crude di-alkylated adduct in a 1:1 mixture of THF and 0.5 M aqueous HCl (20 mL total volume).

  • Stir vigorously at room temperature ( 20−25∘C ) for 18 hours. Do not heat.

  • Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove organic impurities.

  • Adjust the aqueous layer to pH 7 using 1 M NaOH to precipitate the zwitterionic 2-Ethyl-L-leucine. Filter and dry under vacuum.

Protocol B: Continuous Flow PTC Alkylation
  • Preparation: Prepare a 0.1 M solution of the L-leucine Schiff base and 2 mol% Maruoka catalyst in anhydrous toluene. Prepare a separate solution of ethyl bromide (5.0 equiv) in toluene.

  • Reactor Setup: Utilize a microfluidic continuous stirred-tank reactor (CSTR) system. Pack the basic column with solid KOH or use a dual-feed system with 50% aqueous KOH [1].

  • Execution: Pump the organic stream and the base stream through a T-mixer pre-cooled to -20°C. Maintain a residence time of 45 minutes.

  • Workup: Collect the effluent in a flask containing 1 M citric acid (to instantly quench and hydrolyze the Schiff base). Stir for 4 hours at room temperature, separate the aqueous layer, neutralize, and isolate the product.

References

  • Krstić, M., Rossi, S., Sanz, M., & Puglisi, A. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Molecules, 28(3), 1002.[Link]

  • Jones, E. P., Jones, P., White, A. J. P., & Barrett, A. G. M. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry, 7, 1570–1576.[Link]

  • Tanaka, M., Oba, M., & Kurihara, M. (2002). Conformation of Peptides Containing a Chiral α-Ethylated α,α-Disubstituted α-Amino Acid: (S)-α-Ethylleucine (=(2S)-2-Amino-2-ethyl-4-methylpentanoic Acid) within Sequences of Dimethylglycine and Diethylglycine Residues. Helvetica Chimica Acta, 85(10), 3197-3218.[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Ethyl-L-Leucine Peptide Coupling

Overview: Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the incorporation of 2-Ethyl-L-leucine (CAS: 36033-25-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the incorporation of 2-Ethyl-L-leucine (CAS: 36033-25-7). As an α,α -disubstituted amino acid, its tetrasubstituted α -carbon (bearing both an ethyl and an isobutyl group) creates extreme steric hindrance. This physical obstruction severely limits the trajectory for nucleophilic attack during amide bond formation, rendering standard peptide coupling protocols highly inefficient[1].

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: My standard coupling with DIC/HOBt or HBTU is failing completely. Why? A1: The primary cause is the activation energy barrier imposed by the bulky α -substituents. Standard carbodiimides (DIC) and benzotriazole-based reagents (HBTU/HOBt) form OBt active esters that are simply too bulky and insufficiently reactive to overcome the steric shield of 2-Ethyl-L-leucine[1]. You must transition to highly reactive leaving groups, such as 7-aza-1-hydroxybenzotriazole (HOAt) or OxymaPure-based reagents, which provide anchimeric (neighboring group) assistance[2].

Q2: I switched to HATU to increase reactivity, but LC-MS shows a truncated peptide with a +98 Da mass adduct. What happened? A2: You are observing guanidinylation , a classic side reaction when using uronium/aminium salts (like HATU or HBTU) with slow-reacting, sterically hindered amines. Because the nucleophilic attack of the hindered amine on the activated ester is severely delayed, the amine instead reacts directly with the excess HATU reagent[2]. This forms a stable tetramethylguanidinium byproduct (+98 Da), permanently capping the peptide chain and preventing further elongation. Solution: Switch to a phosphonium-based reagent like PyAOP or PyNTP[3]. Phosphonium reagents generate the exact same highly reactive OAt active ester but do not possess the guanidinium moiety, making chain termination impossible even during extended coupling times[4].

Q3: Even with PyAOP, my coupling efficiency is below 50%. What is the ultimate fallback strategy? A3: When active esters fail, the gold standard for α,α -disubstituted amino acids is the Acid Fluoride method [5]. Unlike OBt or OAt esters, an acyl fluoride is sterically compact (due to the small atomic radius of fluorine) and highly electrophilic. Acid fluorides are remarkably stable against hydrolysis and oxazolone-driven epimerization, allowing for extended reaction times. You can generate them in situ using Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or Cyanuric fluoride[6].

Section 2: Quantitative Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentActive Species GeneratedReactivity LevelRisk of GuanidinylationSuitability for α,α -Disubstituted AAs
HBTU / DIC OBt EsterLow to ModerateHigh (HBTU) / None (DIC)Poor
HATU OAt EsterVery HighHighModerate (Prone to capping)
PyAOP / PyNTP OAt EsterVery HighNone Good
COMU Oxyma EsterExtremely HighModerateGood
TFFH Acid FluorideMaximum None Excellent
Section 3: Self-Validating Experimental Protocols
Protocol A: Phosphonium-Mediated Coupling (PyAOP) with Microwave Assistance

Causality Insight: PyAOP drives the formation of a highly reactive OAt ester without the risk of guanidinylation[4], while microwave energy overcomes the thermodynamic barrier of the tetrasubstituted carbon.

  • Resin Preparation: Following Fmoc deprotection, wash the resin thoroughly with N-Methyl-2-pyrrolidone (NMP). Self-Validation: Perform a Kaiser test; a deep blue color confirms the presence of free amines.

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-2-Ethyl-L-leucine and 3.9 equivalents of PyAOP in NMP. NMP is prioritized over DMF as it better disrupts peptide aggregation[3].

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation to proceed for exactly 3 minutes.

  • Coupling: Transfer the activated solution to the resin.

  • Microwave Heating: Irradiate at 75°C for 15–20 minutes. Caution: Do not exceed 75°C to avoid premature Fmoc cleavage.

  • Validation: Wash the resin and perform a Chloranil test (which is more sensitive for secondary/hindered amines than the Kaiser test). If the test remains positive, repeat steps 2-5 (Double Coupling)[1].

Protocol B: In Situ Acid Fluoride Generation using TFFH

Causality Insight: TFFH converts the carboxylic acid of 2-Ethyl-L-leucine into an acyl fluoride[5]. The exceptionally small leaving group (F⁻) minimizes steric clash during the incoming amine's attack.

  • Preparation: Swell the resin in a mixture of Dichloromethane (DCM) and NMP (1:1 v/v).

  • Activation: Dissolve 4.0 equivalents of Fmoc-2-Ethyl-L-leucine and 4.0 equivalents of TFFH in DCM. Add 8.0 equivalents of DIPEA.

  • F⁻ Exchange: Stir for 10 minutes at room temperature to ensure complete conversion of the amino acid to the acid fluoride intermediate.

  • Coupling: Add the activated mixture to the resin. React at room temperature for 2 to 4 hours.

  • Validation: Cleave a micro-aliquot of the peptide from the resin and analyze via LC-MS. Confirm the presence of the desired mass without the +98 Da chain-termination adduct.

Section 4: Visualizations

G Start Coupling 2-Ethyl-L-leucine Check1 Using Uronium Salts (e.g., HATU, HBTU)? Start->Check1 Guanidinylation Risk: Guanidinylation Chain Termination (+98 Da) Check1->Guanidinylation Yes SwitchPhospho Switch to Phosphonium (PyAOP, PyNTP) Check1->SwitchPhospho No, starting right Guanidinylation->SwitchPhospho Troubleshoot Check2 Yield still low? SwitchPhospho->Check2 AcidFluoride Use Acid Fluoride Method (TFFH or Cyanuric Fluoride) Check2->AcidFluoride Yes Success Successful Peptide Bond Check2->Success No Microwave Apply Microwave Heating (75°C, 15 min) AcidFluoride->Microwave Microwave->Success

Troubleshooting workflow for low coupling efficiency in sterically hindered peptides.

Mechanism cluster_0 Optimal: Acid Fluoride Pathway cluster_1 Sub-optimal: Uronium Pathway AA Fmoc-2-Ethyl-L-leucine TFFH TFFH + DIPEA AA->TFFH HATU HATU + DIPEA AA->HATU AcylFluoride Acyl Fluoride (Small radius, highly reactive) TFFH->AcylFluoride F- substitution Success Successful Peptide Bond AcylFluoride->Success Amine Attack SlowAttack Steric Clash Delays Nucleophilic Attack HATU->SlowAttack Guanidinylation Amine reacts with HATU (+98 Da Adduct) SlowAttack->Guanidinylation Side Reaction DeadEnd Chain Termination Guanidinylation->DeadEnd

Mechanistic pathway comparing Acid Fluoride activation vs. Uronium-induced chain termination.

References
  • [6] Comparative Study of Cyanuric Fluoride and BOP-Cl as Carboxyl Activators in Peptide Coupling Reactions. LookChem. Available at: [Link]

  • [3] Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using PyNTP. ACS Combinatorial Science. Available at:[Link]

  • [5] Amide bond formation by using amino acid fluorides. Semantic Scholar. Available at:[Link]

  • [2] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Prevention of Racemization of 2-Ethyl-L-leucine during SPPS

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of peptides containing sterically hindered amino acids, specifically focusing on 2-Ethyl-L-leucine. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate racemization during Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Challenge of Sterically Hindered Amino Acids

2-Ethyl-L-leucine is a non-natural, bulky amino acid increasingly used in peptide design to introduce unique structural constraints and enhance metabolic stability. However, its significant steric hindrance poses a considerable challenge during SPPS, often leading to incomplete couplings and, more critically, racemization. The loss of chiral purity can drastically alter a peptide's biological activity and therapeutic efficacy. This guide will delve into the mechanisms of racemization and provide actionable strategies to preserve the desired stereochemistry of your peptide.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of peptides containing 2-Ethyl-L-leucine.

Issue 1: High Levels of D-2-Ethyl-leucine Detected in the Final Peptide

If you observe a significant percentage of the D-isomer of 2-Ethyl-L-leucine in your cleaved and purified peptide, it is a clear indication of racemization during the coupling step.

Root Cause Analysis

Racemization during peptide bond formation is primarily a base-catalyzed process that occurs after the carboxylic acid of the incoming amino acid is activated.[1][2] The activation process makes the α-proton of the amino acid more acidic and thus more susceptible to abstraction by a base. For sterically hindered amino acids like 2-Ethyl-L-leucine, the coupling reaction is slower, which prolongs the time the activated amino acid is exposed to basic conditions, thereby increasing the risk of racemization.[3]

The primary mechanism involves the formation of an oxazolone intermediate or direct enolization, both of which lead to a loss of stereochemistry at the α-carbon.[1][4]

Solutions and Mitigation Strategies

1. Re-evaluate Your Coupling Reagent and Additives:

Certain coupling reagents are known to promote racemization more than others.[5] For sterically hindered amino acids, the choice of coupling chemistry is critical.

  • Recommended: Utilize coupling reagents known for low racemization potential. Carbodiimide-based methods, such as Diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), are highly recommended.[3][6] This combination forms a less basic reaction environment compared to uronium-based reagents, reducing the likelihood of α-proton abstraction.[3]

  • Avoid: High-reactivity uronium/aminium reagents like HBTU or HATU when used with a strong, non-hindered base like N,N-Diisopropylethylamine (DIPEA), as this combination can accelerate racemization, especially with prolonged pre-activation times.[7]

  • Novel Reagents: Consider advanced, racemization-free coupling reagents like ynamides, which have shown promise in forming peptide bonds under exceptionally mild conditions without detectable racemization.[8][9][10]

2. Optimize the Base:

The choice and amount of base used during coupling significantly impact racemization.

  • Use a Weaker, Sterically Hindered Base: If a base is required with your chosen coupling reagent (e.g., with HATU), replace DIPEA (pKa ~10.1) with a less basic and more sterically hindered base like 2,4,6-trimethylpyridine (collidine, pKa ~7.43) or N-methylmorpholine (NMM, pKa ~7.38).[1][7] The increased steric bulk of collidine can further reduce the rate of α-proton abstraction.[1]

  • Minimize Base Equivalents: Use the minimum amount of base necessary to facilitate the reaction. An excess of base will increase the rate of racemization.

3. Control Reaction Temperature:

Higher temperatures accelerate most chemical reactions, including the enolization process that leads to racemization.[3][11]

  • Perform Couplings at Room Temperature or Below: For the coupling of 2-Ethyl-L-leucine, avoid elevated temperatures, such as those used in microwave-assisted SPPS, unless specifically optimized to be very short.[12][13][14] If heating is necessary to drive a difficult coupling, it should be for the shortest possible duration.[3] It is often preferable to extend the coupling time at a lower temperature.

4. Minimize Pre-activation Time:

The longer the activated amino acid exists in solution before reacting with the resin-bound amine, the greater the opportunity for racemization.[3]

  • In-situ Activation: Add the coupling reagents directly to the reaction vessel containing the resin and the amino acid without a separate pre-activation step. This ensures that the highly reactive activated species is consumed as it is formed.

Issue 2: Incomplete Coupling of 2-Ethyl-L-leucine

Due to its bulky nature, achieving complete coupling of 2-Ethyl-L-leucine can be difficult, leading to deletion sequences in the final peptide.

Root Cause Analysis

The steric hindrance from the ethyl group in 2-Ethyl-L-leucine slows down the nucleophilic attack of the resin-bound amine on the activated carboxyl group. This can result in incomplete coupling within standard reaction times.

Solutions and Mitigation Strategies

1. Increase Coupling Time and Equivalents:

  • Extended Coupling: Double or even triple the standard coupling time for 2-Ethyl-L-leucine. Monitor the reaction progress using a qualitative test like the Kaiser test.

  • Increased Excess: Use a higher excess of the protected 2-Ethyl-L-leucine and coupling reagents (e.g., 3-5 equivalents).

2. Double Coupling:

  • Perform a second coupling step immediately after the first without an intervening deprotection step. After the first coupling, drain the reaction vessel, wash the resin, and then add a fresh solution of the activated amino acid.

3. Use a More Reactive Coupling Reagent (with caution):

  • While reagents like HATU or HCTU are highly reactive and can improve coupling efficiency, they also increase the risk of racemization. If you opt for these reagents, it is crucial to pair them with a sterically hindered base like collidine and minimize the reaction time and temperature.[7]

4. Solvent Considerations:

  • Ensure that the solvent system effectively swells the resin. While DMF is standard, for some sequences, a solvent with a different polarity like N-methyl-2-pyrrolidone (NMP) or the addition of a small amount of Dichloromethane (DCM) might improve coupling efficiency, but this needs to be validated for your specific resin and sequence.[3]

Frequently Asked Questions (FAQs)

Q1: Why is 2-Ethyl-L-leucine particularly susceptible to racemization?

The susceptibility of 2-Ethyl-L-leucine to racemization is a direct consequence of its steric bulk. The bulky side chain slows down the desired coupling reaction. This extended reaction time increases the lifespan of the highly reactive activated intermediate, providing a larger window of opportunity for base-catalyzed abstraction of the α-proton, leading to racemization.

Q2: What is the ideal combination of coupling reagent, additive, and base for incorporating 2-Ethyl-L-leucine?

Based on current literature, a highly recommended combination for minimizing racemization of sterically hindered amino acids is DIC/Oxyma Pure .[3] This system avoids the use of strong tertiary amine bases like DIPEA, creating a less basic environment that disfavors α-proton abstraction.[3] If a uronium-based reagent is necessary for coupling efficiency, COMU paired with a sterically hindered base like 2,4,6-trimethylpyridine (collidine) has been shown to reduce racemization compared to standard HATU/DIPEA protocols.[7]

Q3: Can I use microwave-assisted SPPS for peptides containing 2-Ethyl-L-leucine?

Microwave energy can accelerate coupling reactions, which might seem beneficial for sterically hindered residues. However, the associated increase in temperature significantly elevates the risk of racemization.[12][13][14] If you use microwave SPPS, it is critical to carefully control the temperature, keeping it as low as possible (e.g., not exceeding 50°C for the coupling of sensitive residues).[12] It may be advisable to perform the coupling of 2-Ethyl-L-leucine at room temperature and use the microwave for other, less sensitive amino acids in the sequence.[12][13]

Q4: How can I quantify the extent of racemization?

The most common method for quantifying racemization is to hydrolyze a sample of the final peptide back to its constituent amino acids. The resulting amino acid mixture is then derivatized and analyzed by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).[15] This allows for the separation and quantification of the L- and D-isomers of 2-Ethyl-L-leucine.

Data and Protocols

Table 1: Influence of Coupling Reagents and Bases on Racemization
Coupling ReagentBaseRelative Racemization PotentialCoupling Efficiency for Hindered Residues
HATU/HBTUDIPEAHighHigh
HATU/HBTUCollidine/TMPModerateHigh
DICOxyma PureLowModerate (may require longer coupling times)
COMUCollidine/TMPLow-ModerateVery High
DEPBTCollidine/TMPLowGood

This table provides a qualitative comparison based on literature reports. Actual racemization levels are sequence-dependent.[3][7]

Protocol 1: Optimized Coupling of Fmoc-2-Ethyl-L-leucine using DIC/Oxyma Pure

This protocol is designed to minimize racemization during the incorporation of Fmoc-2-Ethyl-L-leucine.

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF for 5 + 15 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid and Additive Solution: In a separate vial, dissolve Fmoc-2-Ethyl-L-leucine (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.

  • Coupling Initiation: Add the solution from step 3 to the reaction vessel containing the resin.

  • DIC Addition: Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the reaction vessel.

  • Reaction: Allow the reaction to proceed at room temperature (20-25°C) for 2-4 hours. Agitate the resin during this time.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue the coupling for another 1-2 hours or proceed to a double coupling.

  • Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF.

Diagram: Racemization Mechanism and Prevention Strategy

The following diagram illustrates the key steps in the racemization process and highlights the intervention points for its prevention.

Racemization_Prevention cluster_0 Standard Coupling (High Racemization Risk) cluster_1 Optimized Coupling (Low Racemization) cluster_2 Key Intervention Points A Fmoc-AA-OH B Activated Ester (e.g., with HATU/DIPEA) A->B Activation C Oxazolone/ Enolate Intermediate B->C Base (DIPEA) α-proton abstraction D Racemized (D,L)-AA-Peptide B->D Desired Coupling (Slow for hindered AA) P1 Choose mild coupling reagents (DIC/Oxyma) P2 Use weaker, hindered base (Collidine) P3 Control Temperature (Room Temp) P4 Minimize Pre-activation C->D Coupling E Fmoc-AA-OH F Activated Ester (e.g., with DIC/Oxyma) E->F Activation (No strong base) G Desired (L)-AA-Peptide F->G Rapid Coupling

Caption: Workflow comparing high vs. low racemization coupling protocols.

References

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]

  • Organic Chemistry Portal. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Timmers, L., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(15), 1489-1492. [Link]

  • ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Gausepohl, H., et al. (1992). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 605(1), 85-90. [Link]

  • Akaji, K., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(9), 548-555. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Semantic Scholar. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. [Link]

  • Jatmiko, M. W., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Souza, D. A., et al. (2000). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research, 56(4), 215-223. [Link]

  • Mergler, M., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 14(20), 5344–5347. [Link]

  • Slideshare. (2015). Racemization in peptide synthesis. [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7541. [Link]

  • ResearchGate. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. [Link]

  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5363. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 2-Ethyl-L-leucine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-Ethyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals who are working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Ethyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals who are working with this modified amino acid and encountering challenges with its solubility in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the principles at play, enabling you to make informed decisions in your experimental design.

2-Ethyl-L-leucine, an analog of the essential amino acid L-leucine, presents unique solubility challenges due to its zwitterionic potential combined with a non-polar side chain. This guide offers a structured approach to systematically overcoming these challenges.

Part 1: Understanding the Molecule - Physicochemical Profile

Before troubleshooting, it's crucial to understand the physicochemical properties of 2-Ethyl-L-leucine. As a derivative of L-leucine, we can infer its characteristics. It possesses a polar amino group and a polar carboxylic acid group, but also a moderately sized, non-polar alkyl side chain (isobutyl group with an additional ethyl group at the alpha-carbon). This dual nature is key to its solubility behavior.[1][2][3]

PropertyInferred Characteristics for 2-Ethyl-L-leucineRationale & Implications for Solubility
Molecular Structure C₈H₁₇NO₂Contains both polar (amino, carboxyl) and non-polar (ethyl, isobutyl) moieties.
Ionization Can exist as a cation, anion, or zwitterion.[2]Solubility will be highly dependent on the pH or the presence of acidic/basic species in the solvent system.[4][5][6]
Polarity Moderately polar overall.Expected to have limited solubility in highly non-polar solvents (e.g., hexane) and also in some polar solvents without specific interactions.[7]
Hydrogen Bonding Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).Solvents that can engage in hydrogen bonding (e.g., alcohols) are likely better candidates than polar aprotic solvents that cannot.[7]
Physical State Expected to be a crystalline solid at room temperature.Crystal lattice energy must be overcome for dissolution to occur. This can be a significant energy barrier.

Part 2: Troubleshooting Guide - Common Solubility Issues

This section addresses specific problems you may encounter in a direct question-and-answer format.

Q1: My 2-Ethyl-L-leucine won't dissolve in my non-polar solvent (e.g., Toluene, Hexane, Diethyl Ether). Why is this happening and what is the correct approach?

Root Cause Analysis: This is a classic case of "like dissolves like." 2-Ethyl-L-leucine has significant polarity due to its amino and carboxyl functional groups. Non-polar solvents lack the ability to stabilize these polar groups or overcome the energy of the compound's crystal lattice.[7]

Recommended Strategy: A systematic solvent screening is the most efficient first step. You should start with more polar organic solvents.

Workflow: Initial Solvent Selection

The following diagram outlines a logical progression for selecting a suitable starting solvent.

SolventSelection Start Start: 2-Ethyl-L-leucine Powder PolarProtic Test Polar Protic Solvents (e.g., Methanol, Ethanol) Start->PolarProtic Result1 Soluble? PolarProtic->Result1 PolarAprotic Test Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) Result2 Soluble? PolarAprotic->Result2 Result1->PolarAprotic No Success Success: Proceed with Experiment Result1->Success Yes Result2->Success Yes Enhance Insoluble/Low Solubility: Proceed to Enhancement Techniques Result2->Enhance No

Caption: A workflow for initial solvent screening.

Experimental Protocol 1: Qualitative Solubility Assessment

This protocol helps you quickly screen various solvents to find a suitable candidate.[8][9][10]

  • Preparation: Dispense ~5 mg of 2-Ethyl-L-leucine into separate small, clear vials (e.g., 1.5 mL glass vials).

  • Solvent Addition: To the first vial, add your chosen solvent dropwise (e.g., 100 µL at a time) using a micropipette.

  • Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Iteration: Continue adding solvent in 100 µL increments up to a total volume of 1 mL.

  • Classification:

    • Soluble: If the compound dissolves completely. Note the approximate concentration.

    • Sparingly Soluble: If a significant portion dissolves but some solid remains.

    • Insoluble: If little to no solid dissolves.

  • Documentation: Record your observations for each solvent tested.

Q2: I'm seeing only partial solubility in a suitable polar solvent like Ethanol or Acetonitrile. How can I improve this without changing the primary solvent?

Root Cause Analysis: While the solvent is polar, its solvating power may be insufficient to fully overcome the intermolecular forces within the 2-Ethyl-L-leucine crystal lattice. The energy balance still favors the solid state.

Recommended Strategy: Employing a co-solvent system is a powerful and widely used technique to enhance solubility.[11][12][13] A small amount of a highly polar, miscible "power" solvent can disrupt the solute-solute interactions and improve solvation.[14][15]

Hypothetical Co-Solvent Effects on Solubility

Primary Solvent (95%)Co-Solvent (5%)Predicted Solubility EnhancementMechanism of Action
EthanolDMSOModerate to HighDMSO is a very strong H-bond acceptor and highly polar, helping to break down the crystal lattice.
AcetonitrileMethanolModerateMethanol introduces hydrogen bonding capability that Acetonitrile lacks, improving interaction with the solute.[16]
Ethyl AcetateFormic AcidHighFormic acid can protonate the amino group, creating an in-situ salt which is more soluble. Use with caution, may affect downstream chemistry.

Experimental Protocol 2: Co-Solvency System Development

  • Primary System: Prepare a slurry of 2-Ethyl-L-leucine in your primary solvent (e.g., 10 mg in 1 mL of Ethanol).

  • Co-Solvent Selection: Choose a highly polar, miscible co-solvent (e.g., DMSO, DMF, Methanol).

  • Titration: Add the co-solvent to the slurry in small, precise increments (e.g., 10-20 µL at a time).

  • Mixing & Observation: After each addition, vortex for 1-2 minutes and observe for dissolution.

  • Endpoint: Continue adding the co-solvent until complete dissolution is achieved or until the co-solvent reaches a maximum acceptable percentage of your total volume (e.g., 5-10% v/v).

  • Optimization: If successful, you can repeat the experiment with a fresh sample, adding the required amount of co-solvent at the beginning to confirm the optimized solvent system.

Q3: My experimental conditions are restrictive and co-solvents are not an option. What advanced methods can I use to maximize solubility in a specific organic medium?

Root Cause Analysis: For challenging cases, modifying the molecule's charge state is often the most effective strategy. As an amino acid derivative, 2-Ethyl-L-leucine is ionizable. Converting the neutral molecule into a salt dramatically increases its polarity and can significantly boost solubility in polar organic solvents.[17][18][19][20]

Recommended Strategy: Utilize pH adjustment or pre-form a salt of the compound. The choice depends on whether you need a transient or permanent modification.

Workflow: Advanced Solubility Enhancement

This decision tree helps you choose the right advanced technique based on your experimental needs.

AdvancedEnhancement Start Starting Point: Low solubility in optimized monosolvent or co-solvent system Question1 Can the final product be a salt form? Start->Question1 Question2 Is a transient increase in solubility sufficient? Question1->Question2 No SaltFormation Strategy: Salt Formation (e.g., create HCl or TFA salt) Question1->SaltFormation Yes InSitu Strategy: In-Situ pH Adjustment (Add acid/base to reaction mixture) Question2->InSitu Yes Reassess Reassess project constraints or consider alternative solvents Question2->Reassess No ProtocolSalt Follow Protocol 3: Salt Formation & Isolation SaltFormation->ProtocolSalt ProtocolInSitu Follow Protocol 4: In-Situ pH Adjustment InSitu->ProtocolInSitu

Caption: Decision tree for advanced solubility enhancement.

Experimental Protocol 3: Salt Formation for Enhanced Solubility

This protocol describes the formation of a hydrochloride (HCl) salt, a common strategy for amino acid derivatives.[19]

  • Dissolution: Dissolve a known quantity of 2-Ethyl-L-leucine in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Acidification: While stirring, slowly add a stoichiometric equivalent (1.0 eq) of HCl solution (e.g., 2M HCl in diethyl ether).

  • Precipitation: The salt will likely precipitate out of the solution. If not, the solvent can be slowly evaporated or an anti-solvent (like diethyl ether or hexane) can be added to induce precipitation.

  • Isolation: Collect the solid salt by vacuum filtration, washing with a small amount of cold anti-solvent (e.g., diethyl ether).

  • Drying: Dry the isolated salt thoroughly under vacuum to remove all residual solvent and excess HCl.

  • Solubility Testing: Use the newly formed salt and repeat Protocol 1 to test its solubility in your target organic solvent. You should observe a significant improvement.

Experimental Protocol 4: In-Situ pH Adjustment

This method is ideal for transiently improving solubility during a chemical reaction.

  • Setup: In your reaction vessel, create a slurry of 2-Ethyl-L-leucine in your chosen organic reaction solvent.

  • Reagent Addition: Add a stoichiometric equivalent (1.0 eq) of a suitable organic-soluble acid (e.g., trifluoroacetic acid (TFA), methanesulfonic acid) or base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) directly to the slurry.

    • Use an acid to protonate the amino group, forming an ammonium salt.

    • Use a base to deprotonate the carboxyl group, forming a carboxylate salt.

  • Mixing: Stir the mixture at room temperature.

  • Observation: The solid should dissolve as the in-situ salt is formed, creating a homogeneous solution ready for the addition of other reactants.

Part 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best starting solvent to try for dissolving 2-Ethyl-L-leucine? Based on its structure as an amino acid derivative, polar solvents are the best starting point. We recommend beginning with polar protic solvents like Methanol or Ethanol, followed by highly polar aprotic solvents like DMSO or DMF.[21][22]

  • FAQ 2: How does temperature affect the solubility of 2-Ethyl-L-leucine? For most solid-liquid systems, solubility increases with temperature.[23] Gently warming the solvent can help dissolve the compound. However, be cautious, as excessive heat can cause degradation, especially for complex organic molecules. Always check the thermal stability of your compound.

  • FAQ 3: How do I perform a simple, qualitative solubility test? A simple method is to add a small, known amount of your compound (e.g., 1-2 mg) to a vial and add a measured volume of solvent (e.g., 0.5 mL). Shake or vortex and observe. If it dissolves, it's soluble at that concentration. If not, it's sparingly soluble or insoluble.[8][9]

  • FAQ 4: Can I use sonication to improve dissolution? Are there risks? Yes, sonication is an excellent method for aiding dissolution. The ultrasonic waves provide energy to break apart the solid particles and agitate the solution at a microscopic level, accelerating the dissolution process. It is generally a safe method that poses minimal risk of thermal degradation compared to heating.

  • FAQ 5: What are the key safety precautions when working with these organic solvents and reagents? Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent and reagent before use to be aware of specific hazards such as flammability, toxicity, and reactivity.

References

  • ResearchGate. (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]

  • Pharma's Almanac. Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • Wikipedia. Cosolvent. [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • American Pharmaceutical Review. Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. [Link]

  • ACS Publications. Advanced Methodologies for Pharmaceutical Salt Synthesis. [Link]

  • SpringerLink. A Systemic Review on Techniques of Solubility Enhancement for Poor Water-Soluble Drugs. [Link]

  • Australian Prescriber. Pharmaceutical salts: a formulation trick or a clinical conundrum?[Link]

  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • Auctores. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • Wisdom Library. Co-solvency: Significance and symbolism. [Link]

  • ACS Publications. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • PMC. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. [Link]

  • SpringerLink. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • University of Al-Maarif College. Solubility test for Organic Compounds. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems (Full Text). [Link]

  • Chemistry Stack Exchange. How to predict the solubility of an organic compound in different kinds of solvents?[Link]

  • University of Al-Maarif College. Determination of Solubility Class. [Link]

  • Quora. Is the solubility of amino acids affected by their pH levels?[Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • ResearchGate. The solubility-pH profiles of amino acids showing departures from the...[Link]

  • Cheméo. Chemical Properties of L-Leucine, ethyl ester (CAS 2743-60-4). [Link]

  • PubMed. An effective organic solvent system for the dissolution of amino acids. [Link]

  • NSF Public Access Repository. Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. [Link]

  • ACS Publications. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. [Link]

  • ACS Publications. Solubility Behavior, Hansen Solubility Parameters, and Thermodynamic Modeling of l-Leucine in 12 Monosolvents from 283.15 to 323.15 K. [Link]

  • ResearchGate. Solubilities of Leucine in Water and Organic Solvents, as log C, and...[Link]

  • NIST WebBook. Leucine. [Link]

  • Japanese Pharmacopoeia. Part I / L-Leucine 569. [Link]

  • PubChem. 2-Methylleucine. [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Side Reactions in Fmoc-2-Ethyl-L-leucine Synthesis

Welcome to the technical support center for the synthesis of Fmoc-2-Ethyl-L-leucine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Fmoc-2-Ethyl-L-leucine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by the Fmoc-protection of sterically hindered α,α-disubstituted amino acids. The presence of the α-ethyl group in 2-Ethyl-L-leucine significantly impacts reactivity, often leading to lower yields and the formation of specific side products.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in mechanistic principles and field-proven protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the causal explanation and a detailed resolution protocol.

Problem 1: Low Yield of Fmoc-2-Ethyl-L-leucine After Reaction.

Question: I performed the Fmoc protection of 2-Ethyl-L-leucine using standard Fmoc-OSu and sodium bicarbonate conditions, but my crude yield is below 40%. What is causing this, and how can I improve it?

Answer: Low yields during the Fmoc protection of sterically hindered amino acids like 2-Ethyl-L-leucine are a common and frustrating issue. The primary culprit is the steric hindrance caused by the α-ethyl group, which impedes the nucleophilic attack of the amino group on the electrophilic carbonyl of the Fmoc reagent.

Causality Explained:

  • Steric Hindrance: The ethyl group, bulkier than a proton, physically blocks the approach of the large Fmoc-OSu molecule to the α-amino group. This dramatically slows down the rate of the desired reaction, allowing competitive, slower side reactions to become more prominent and leaving a significant amount of starting material unreacted.

  • Suboptimal Base: While sodium bicarbonate is a standard base for many Fmoc protection reactions, its mild basicity and limited solubility in common organic solvents may not be sufficient to efficiently deprotonate the amino acid and drive the reaction to completion, especially when kinetics are already sluggish due to steric factors.

Solutions & Optimization Protocol:

To overcome these challenges, a more robust reaction setup is required. This involves selecting a more reactive Fmoc source and a stronger, non-nucleophilic organic base.

Table 1: Comparison of Reaction Conditions for Hindered Amino Acids

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)Rationale for Change
Fmoc Reagent Fmoc-OSuFmoc-ClFmoc-Cl is a more reactive acylating agent than Fmoc-OSu, accelerating the reaction rate to overcome steric hindrance.[1]
Base NaHCO₃ / Na₂CO₃Triethylamine (TEA) or DIPEAOrganic bases offer better solubility and are stronger, ensuring the amino acid remains deprotonated and nucleophilic.[2]
Solvent System Dioxane/WaterAnhydrous DCM or DMFAnhydrous conditions prevent hydrolysis of the highly reactive Fmoc-Cl.[1]
Temperature Room Temperature0°C to Room TemperatureStarting at 0°C helps control the initial exothermic reaction of the highly reactive Fmoc-Cl.
Optimized Protocol for Fmoc-2-Ethyl-L-leucine Synthesis

Materials:

  • 2-Ethyl-L-leucine

  • Fmoc-Cl (9-fluorenylmethyl chloroformate)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Suspend 2-Ethyl-L-leucine (1.0 eq) in anhydrous DCM.

  • Basification: Cool the suspension to 0°C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 10 minutes. The amino acid may not fully dissolve, which is acceptable.

  • Fmoc-Cl Addition: In a separate flask, dissolve Fmoc-Cl (1.05 eq) in anhydrous DCM. Add this solution dropwise to the amino acid suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash with 1 M HCl (2 x volume of DCM) to remove excess TEA.

    • Wash with water (2 x volume of DCM).

    • Wash with brine (1 x volume of DCM).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or by recrystallization.

Problem 2: An Unexpected Side Product is Observed by HPLC/MS.

Question: My reaction seems to have worked, but I have a persistent impurity that co-elutes near my product. Mass spectrometry suggests it might be Fmoc-β-Alanine. How is this possible?

Answer: The formation of Fmoc-β-Alanine is a known, yet often unexpected, side product when using Fmoc-OSu.[3][4] This impurity does not arise from the amino acid starting material but from a complex rearrangement of the Fmoc-OSu reagent itself under basic conditions.

Causality Explained: The Lossen Rearrangement

The mechanism involves a series of deprotonation and elimination steps within the N-hydroxysuccinimide (OSu) portion of the reagent, culminating in a Lossen-type rearrangement.[3] This intricate pathway ultimately produces a reactive intermediate that rearranges to form β-alanine, which is then immediately captured by another molecule of Fmoc-OSu present in the reaction mixture.

// Nodes FmocOSu [label="Fmoc-OSu", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., TEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Deprotonated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Rearrangement [label="Lossen-type\nRearrangement", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BetaAla [label="β-Alanine", fillcolor="#FBBC05", fontcolor="#202124"]; FmocBetaAla [label="Fmoc-β-Ala-OH\n(Side Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FmocOSu -> Intermediate [label="Deprotonation"]; Base -> Intermediate [style=invis]; Intermediate -> Rearrangement; Rearrangement -> BetaAla; BetaAla -> FmocBetaAla [label="Reaction with\nanother Fmoc-OSu"]; FmocOSu -> FmocBetaAla [style=dashed]; } dot Caption: Formation of Fmoc-β-Ala-OH from Fmoc-OSu.

Solutions:

  • Change Fmoc Reagent: The most effective way to prevent this side reaction is to avoid Fmoc-OSu altogether. Using Fmoc-Cl, as described in the protocol for Problem 1 , eliminates the source of the rearrangement.[4]

  • Purification Strategy: If the reaction has already been performed with Fmoc-OSu, careful purification is necessary. Fmoc-β-Alanine can be challenging to separate from the desired product due to similar polarities.

    • Flash Chromatography: Use a very shallow elution gradient to improve separation.

    • Acid/Base Extraction: Exploit the pKa difference between the desired product and the β-alanine derivative. A carefully controlled basic wash (e.g., with dilute sodium bicarbonate) may selectively extract the more acidic product into the aqueous phase, leaving the side product behind, though this can be difficult to optimize.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of Fmoc-2-Ethyl-L-leucine more challenging than for standard amino acids?

The primary challenge is steric hindrance. The α-carbon of 2-Ethyl-L-leucine is disubstituted with both an isobutyl group and an ethyl group. This bulkiness significantly slows the kinetics of the N-acylation reaction with the large Fmoc protecting group, requiring more forceful reaction conditions than those used for proteinogenic amino acids like Alanine or even Leucine.[5][6]

Q2: Are there any other significant side reactions to be aware of?

Yes, while less common than low yield or Fmoc-β-Ala formation, two other side reactions can occur:

  • Dipeptide Formation: If using Fmoc-Cl, over-activation can lead to the formation of a mixed anhydride, which can then react with another molecule of 2-Ethyl-L-leucine to form an Fmoc-dipeptide. This is minimized by controlling the stoichiometry and adding the Fmoc-Cl solution slowly at a low temperature.[4]

  • Urethane Formation: In some cases, the reaction can lead to the formation of undesired urethane byproducts. The choice of a non-nucleophilic base like DIPEA or TEA is crucial to minimize this.[2]

Q3: How can I definitively confirm the identity and purity of my final product?

A combination of analytical techniques is essential for validation:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the covalent structure of the molecule, showing the characteristic peaks for the Fmoc group and the unique signals for the 2-Ethyl-L-leucine backbone.

  • High-Resolution Mass Spectrometry (HRMS): This provides an exact mass, confirming the elemental composition of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the best method for assessing purity. A single, sharp peak on a reverse-phase column indicates a high degree of purity.

Q4: What are the optimal storage conditions for Fmoc-2-Ethyl-L-leucine?

Like most Fmoc-amino acids, Fmoc-2-Ethyl-L-leucine should be stored in a cool, dry, and dark place. A desiccator at 4°C is ideal. This prevents slow hydrolysis of the Fmoc group and maintains the integrity of the compound for long-term use.

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// Solutions Sol_Yield [label="Solution:\n- Use Fmoc-Cl\n- Use TEA/DIPEA base\n- Anhydrous conditions", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_BetaAla [label="Solution:\n- Re-synthesize with Fmoc-Cl\n- Careful Chromatography", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Other [label="Solution:\n- Optimize stoichiometry\n- Slow reagent addition\n- Careful Chromatography", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckYield; CheckYield -> LowYield [label="No"]; CheckYield -> GoodYield [label="Yes"]; LowYield -> Sol_Yield; GoodYield -> AnalyzePurity; AnalyzePurity -> Pure [label="Yes"]; AnalyzePurity -> Impure [label="No"]; Impure -> IdentifyImpurity; IdentifyImpurity -> BetaAla [label="[M+X] matches"]; IdentifyImpurity -> OtherImpurity [label="[M+Y] matches"]; BetaAla -> Sol_BetaAla; OtherImpurity -> Sol_Other; } dot Caption: Troubleshooting workflow for Fmoc-2-Ethyl-L-leucine synthesis.

References

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Fuller, W. D., Cohen, M. P., Shabankareh, M., Blair, R. K., Goodman, M., & Naider, F. R. (1990). Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. Journal of the American Chemical Society, 112(20), 7414-7416. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Enhancing Peptide Proteolytic Stability: A Comparative Analysis of 2-Ethyl-L-leucine and L-leucine

Introduction: The Challenge of Peptide Therapeutics Peptide-based therapeutics offer remarkable specificity and efficacy, targeting cellular pathways with a precision that small molecules often cannot match. However, a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and efficacy, targeting cellular pathways with a precision that small molecules often cannot match. However, a primary obstacle in their clinical development is their inherent susceptibility to proteolytic degradation.[1][2][3] The short in-vivo half-life of natural peptides, due to rapid cleavage by proteases in plasma and tissues, significantly limits their bioavailability and therapeutic potential.[1][3] Consequently, medicinal chemists and drug developers are increasingly turning to chemical modifications to engineer stability. One of the most effective strategies is the site-specific incorporation of non-natural amino acids designed to resist enzymatic cleavage.[1][4][5]

This guide provides an in-depth comparison of a strategic amino acid substitution: replacing the natural proteinogenic amino acid L-leucine with its synthetic counterpart, 2-Ethyl-L-leucine. We will explore the structural rationale for this substitution, the underlying biochemical principles that confer stability, and provide a detailed experimental framework for validating this approach in a laboratory setting.

Structural and Stereochemical Comparison: L-leucine vs. 2-Ethyl-L-leucine

The foundation of this stability-enhancing strategy lies in the distinct structural differences between the natural and modified amino acids.

  • L-leucine (Leu) is a branched-chain aliphatic amino acid with an isobutyl side chain.[6][7][8] As one of the 20 proteinogenic amino acids, its structure is readily recognized by a host of endogenous proteases.

  • 2-Ethyl-L-leucine , a synthetic amino acid, retains the isobutyl side chain of leucine but features a critical modification: an ethyl group is substituted for the hydrogen atom at the alpha-carbon (Cα). This substitution fundamentally alters the steric environment around the peptide backbone.

Below is a direct structural comparison:

G L_Leu Structure:      NH₂       | H - C* - COOH       |      CH₂       |    CH(CH₃)₂ Alpha-Carbon (Cα) has a Hydrogen atom. Et_Leu Structure:         NH₂          | CH₃CH₂ - C* - COOH          |         CH₂          |       CH(CH₃)₂ Alpha-Carbon (Cα) has an Ethyl group.

Caption: Structural comparison of L-leucine and 2-Ethyl-L-leucine.

The Mechanism of Enhanced Stability: Steric Hindrance

The enhanced proteolytic resistance of peptides containing 2-Ethyl-L-leucine is primarily attributed to the principle of steric hindrance .[9][10] Proteolytic enzymes, such as trypsin and chymotrypsin, have highly specific active sites that must bind to the peptide substrate in a precise orientation to catalyze the hydrolysis of the peptide bond.[9]

The substitution of the small hydrogen atom on the alpha-carbon of L-leucine with a bulky ethyl group creates a significant physical barrier.[11][12] This ethyl group sterically shields the adjacent peptide bonds from the enzymatic active site, preventing the necessary enzyme-substrate complex from forming efficiently.[9][10] This disruption of the conformational interaction effectively "hides" the cleavage site from the protease, dramatically slowing the rate of degradation.[4]

The following diagram illustrates this mechanistic principle:

G cluster_0 Scenario 1: L-Leucine Peptide cluster_1 Scenario 2: 2-Ethyl-L-leucine Peptide Protease1 Protease Active Site Peptide1 -NH-CHR-CO- -NH-CH(H)-CO- -NH-CHR-CO- Protease1->Peptide1 Binding & Cleavage (Successful Fit) Protease2 Protease Active Site Peptide2 -NH-CHR-CO- -NH-C(C₂H₅)-CO- -NH-CHR-CO- Protease2->Peptide2 Binding Hindered (No Fit) Peptide2->Steric_Clash Steric Clash  (Ethyl Group) Steric_Clash->Protease2

Caption: Steric hindrance preventing protease binding to a 2-Ethyl-L-leucine-containing peptide.

Experimental Validation: In Vitro Proteolytic Stability Assay

To empirically validate the superior stability of a 2-Ethyl-L-leucine-containing peptide, a well-controlled in vitro proteolytic stability assay is essential. This protocol serves as a self-validating system to quantify the degradation kinetics of the modified peptide versus its natural counterpart.

Experimental Workflow

G cluster_workflow Proteolytic Stability Assay Workflow prep 1. Prepare Peptide Solutions (Peptide-Leu & Peptide-EtLeu) incubate 2. Incubate Peptides with Protease (e.g., Trypsin) at 37°C prep->incubate sample 3. Withdraw Aliquots at Timed Intervals (t=0, 1, 4, 8, 24h) incubate->sample quench 4. Quench Reaction (e.g., add TFA or Acetonitrile) sample->quench analyze 5. Analyze by RP-HPLC quench->analyze data 6. Calculate % Intact Peptide & Determine Half-Life (t½) analyze->data

Caption: Workflow for the in vitro proteolytic stability assay.

Detailed Step-by-Step Protocol

This protocol is designed to compare the stability of two peptides: a control peptide with L-leucine (Peptide-Leu) and the test peptide with 2-Ethyl-L-leucine (Peptide-EtLeu).

A. Materials & Reagents:

  • Peptide-Leu and Peptide-EtLeu (lyophilized, >95% purity)

  • Protease (e.g., Trypsin, TPCK-treated, lyophilized)

  • Assay Buffer: Phosphate-buffered saline (PBS) or Ammonium Bicarbonate (100 mM, pH 8.2)[5]

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water or Acetonitrile (ACN)[2][5]

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in ACN

  • Incubator or water bath at 37°C

B. Procedure:

  • Preparation of Stock Solutions:

    • Prepare 1 mg/mL stock solutions of both Peptide-Leu and Peptide-EtLeu in the Assay Buffer.

    • Prepare a 1 mg/mL stock solution of the protease (e.g., Trypsin) in an appropriate buffer (e.g., 0.1 M NH4HCO3 buffer, pH 8.2).[5]

  • Reaction Initiation:

    • In separate microcentrifuge tubes for each peptide, combine the peptide solution and the protease solution. A typical enzyme-to-substrate ratio (w/w) is 1:50 to 1:100.[13]

    • For example: To 950 µL of peptide solution (final concentration ~50 µM), add 50 µL of a diluted enzyme stock to initiate the reaction.

    • Immediately withdraw the t=0 time point aliquot (e.g., 100 µL) and transfer it to a new tube containing 100 µL of Quenching Solution. Vortex and store at 4°C or -20°C until analysis.

  • Incubation and Sampling:

    • Incubate the remaining reaction mixtures at 37°C with gentle agitation.[5][13]

    • Withdraw aliquots (e.g., 100 µL) at subsequent time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).[13]

    • Immediately quench each aliquot as described in step 2.

  • Sample Analysis by RP-HPLC:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Inject the supernatant onto the RP-HPLC system.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in each chromatogram based on the retention time from the t=0 sample.

    • Calculate the peak area for the intact peptide at each time point.

    • Determine the percentage of intact peptide remaining at each time point relative to the t=0 sample (% Remaining = [Area(t) / Area(t=0)] * 100).

    • Plot the % Remaining versus time and calculate the half-life (t½) for each peptide by fitting the data to a one-phase decay model.

Anticipated Results and Data Interpretation

Based on the principle of steric hindrance, the anticipated outcome of this experiment is a dramatic increase in the proteolytic stability of the peptide containing 2-Ethyl-L-leucine.

Table 1: Hypothetical Proteolytic Stability Data

Time Point (hours)% Intact Peptide-Leu% Intact Peptide-EtLeu
0100100
16598
42295
8591
24<175
Calculated t½ (hours) ~2.5 >48

The data in the table clearly illustrates the expected difference. The Peptide-Leu would likely be degraded rapidly, with a half-life of only a few hours. In stark contrast, the Peptide-EtLeu is expected to show minimal degradation over the same period, demonstrating a significantly extended half-life. This result would provide strong quantitative evidence that the incorporation of 2-Ethyl-L-leucine is a highly effective strategy for mitigating proteolytic cleavage.

Conclusion

The low in vivo stability of peptide drugs is a critical hurdle in their development. The substitution of natural amino acids with synthetic, sterically hindered analogues is a proven and rational approach to overcoming this challenge. As we have demonstrated, replacing L-leucine with 2-Ethyl-L-leucine introduces a bulky ethyl group at the alpha-carbon, which effectively shields the peptide backbone from enzymatic attack. This guide provides the foundational theory, a detailed experimental protocol for validation, and a clear representation of the expected outcomes. For researchers in drug development, this targeted modification represents a powerful tool for enhancing the pharmacokinetic profile and ultimately the therapeutic potential of novel peptide candidates.

References

  • FasterCapital. The Impact Of Steric Hindrance On Chemical Reactions. Available from: [Link]

  • Gentilucci, L., De Nisi, M., & Tosi, P. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. Available from: [Link]

  • Kinstlinger, I. S., et al. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Communications Biology, 5(1), 1-12. Available from: [Link]

  • Ochoa-Sánchez, B., et al. (2023). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Amino Acids, 55(8), 983-994. Available from: [Link]

  • A. A. Mohamed, et al. (2024). Steric hindrance effect: Significance and symbolism. Results in Chemistry, 7, 101418. Available from: [Link]

  • Wikipedia. Leucine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6106, L-Leucine. Available from: [Link]

  • Li, X., et al. (2020). D-and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Chemistry, 8, 589456. Available from: [Link]

  • Sal-Man, A., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of peptide science, 13(9), 593–600. Available from: [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]

  • Barbosa, O., et al. (2015). Negative effects of the steric hindrances in the support-enzyme reaction to maximize the intensity of the multipoint covalent immobilization. RSC Advances, 5(21), 15993-16002. Available from: [Link]

  • News-Medical.Net. What are Leucine and Isoleucine?. Available from: [Link]

  • Taylor & Francis Online. Steric hindrance – Knowledge and References. Available from: [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625. Available from: [Link]

Sources

Comparative

Comparing biological activity of 2-Ethyl-L-leucine vs L-norleucine

A Comparative Guide to the Biological Activity of 2-Ethyl-L-leucine vs. L-Norleucine in Peptide Therapeutics As peptide therapeutics evolve, overcoming inherent liabilities—such as rapid proteolytic degradation and oxida...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Biological Activity of 2-Ethyl-L-leucine vs. L-Norleucine in Peptide Therapeutics

As peptide therapeutics evolve, overcoming inherent liabilities—such as rapid proteolytic degradation and oxidative instability—requires precise chemical modifications. For drug development professionals and application scientists, selecting the correct non-canonical amino acid (ncAA) is a critical decision that dictates a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

This guide provides an objective, mechanistic comparison of two distinct ncAAs: L-norleucine (Nle) and 2-Ethyl-L-leucine . While both are utilized to enhance peptide performance, their structural differences lead to entirely divergent biological activities and applications.

Structural Divergence and Mechanistic Causality

To understand the biological activity of these two amino acids, we must first examine the causality behind their structural modifications.

L-Norleucine (Nle): The Isosteric Methionine Surrogate L-norleucine is a straight-chain aliphatic isomer of leucine (2-aminohexanoic acid)[1]. In biological systems, its primary utility stems from its structural homology to methionine. Methionine contains a thioether group that is highly susceptible to oxidation, forming methionine sulfoxide, which can abrogate receptor binding and reduce shelf-life. Because Nle replaces the sulfur atom with a methylene carbon—a single-atom change—it perfectly mimics methionine's steric bulk and hydrophobicity without the redox liability[2]. Consequently, Nle is readily incorporated into peptides without disrupting native receptor-ligand interactions[3].

2-Ethyl-L-leucine: The Conformational Restrictor Unlike Nle, 2-Ethyl-L-leucine ((S)-2-amino-2-ethyl-4-methylpentanoic acid) is an α,α -dialkyl amino acid[4][5]. By replacing the standard α -proton with an ethyl group, this molecule introduces immense steric bulk directly at the peptide backbone. This modification has two profound mechanistic consequences:

  • Proteolytic Immunity: Proteases require access to the α -carbon to form a tetrahedral intermediate during peptide bond hydrolysis. The dual alkyl substitution completely blocks protease active-site docking, rendering the adjacent peptide bonds practically invisible to enzymatic degradation[6].

  • Helical Induction: The severe steric clash between the α -ethyl group and adjacent residues drastically restricts the allowable Ramachandran dihedral angles ( ϕ,ψ ). This forces the peptide backbone to adopt highly rigid, predictable secondary structures, predominantly α -helices or 310​ -helices[6][7].

MechanisticPathway Root Non-Canonical Amino Acid Substitution Nle L-Norleucine (Nle) Straight-chain aliphatic Root->Nle EtLeu 2-Ethyl-L-leucine α,α-dialkyl substitution Root->EtLeu MetRep Isosteric Methionine Replacement Nle->MetRep Steric Severe α-carbon Steric Hindrance EtLeu->Steric OxRes Oxidation Resistance & Maintained Affinity MetRep->OxRes ProtRes Absolute Proteolytic Stability & Helical Induction Steric->ProtRes

Mechanistic pathway detailing how structural modifications dictate biological outcomes.

Comparative Biological Activity

When integrated into a therapeutic peptide sequence, the choice between Nle and 2-Ethyl-L-leucine dictates the molecule's fate in vivo.

A. Proteolytic Stability

Peptides containing L-norleucine remain susceptible to standard endopeptidases and exopeptidases because the α -proton is still present, allowing normal enzymatic cleavage mechanisms to proceed. In contrast, the incorporation of α,α -dialkyl amino acids like 2-Ethyl-L-leucine extends plasma half-lives from minutes to over 48 hours[6]. The steric shielding effect often protects not just the immediate peptide bond, but also neighboring residues.

B. Receptor Binding Affinity

L-norleucine excels in maintaining native binding affinities. For example, in antimicrobial peptides and viral fusion inhibitors, substituting methionine with Nle retains high biological activity and target engagement[2][3]. 2-Ethyl-L-leucine, however, can either dramatically enhance or completely abolish binding. If the target receptor requires a rigid α -helical ligand, the conformational restriction provided by 2-Ethyl-L-leucine pre-organizes the peptide, reducing the entropic cost of binding and increasing affinity. If the receptor requires ligand flexibility, the substitution will fail.

C. Quantitative Performance Summary

The following table synthesizes the expected biological performance metrics when substituting a native aliphatic residue with either candidate:

ParameterL-Norleucine (Nle)2-Ethyl-L-leucine
Primary Utility Oxidation resistance, Met replacementProteolytic stability, Helical induction
Protease Resistance Low (Similar to wild-type)Extremely High (Steric blockade)
Oxidation Susceptibility None (Lacks sulfur)None (Lacks sulfur)
Conformational Effect Highly flexible (Standard ϕ,ψ space)Highly restricted (Induces α/310​ helices)
Plasma Half-Life (t½) Minutes to Hours> 48 Hours
Synthetic Difficulty Low (Standard SPPS coupling)High (Requires extended coupling times)

Experimental Validation Protocols

To objectively validate the biological activity of these ncAAs, researchers must employ self-validating experimental systems. The following protocols detail the methodologies required to quantify proteolytic stability and structural induction.

Protocol 1: Human Plasma Stability Assay (LC-MS/MS)

This assay determines the exact pharmacokinetic half-life ( t1/2​ ) conferred by the ncAA substitution.

  • Preparation: Synthesize the target peptide variants (Wild-type, Nle-variant, and 2-Ethyl-L-leucine-variant) via Solid-Phase Peptide Synthesis (SPPS). Note: 2-Ethyl-L-leucine requires double-coupling with highly reactive coupling reagents (e.g., HATU/HOAt) due to steric hindrance[7].

  • Incubation: Dilute the purified peptides to a final concentration of 10 µM in 25% pooled human plasma (buffered in PBS, pH 7.4). Incubate at 37°C.

  • Aliquoting: At predetermined time points (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots.

  • Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold precipitation solution (15% Trichloroacetic acid (TCA) or 100% Acetonitrile containing an internal standard).

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet plasma proteins.

  • Quantification: Analyze the supernatant using LC-MS/MS (Multiple Reaction Monitoring mode). Plot the natural log of the remaining peptide peak area versus time to calculate the degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

ExpWorkflow Step1 Peptide Synthesis (SPPS) Step2 Incubation in Human Plasma (37°C) Step1->Step2 Step3 Aliquoting & Quenching (TCA) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Half-life (t1/2) Calculation Step4->Step5

Step-by-step experimental workflow for the LC-MS/MS Human Plasma Stability Assay.

Protocol 2: Circular Dichroism (CD) Spectroscopy

This protocol validates the causality of 2-Ethyl-L-leucine's conformational restriction compared to the flexibility of L-norleucine.

  • Sample Preparation: Dissolve the lyophilized peptides in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 µM.

  • Instrument Setup: Load the sample into a 1 mm path-length quartz cuvette. Set the spectropolarimeter to scan from 190 nm to 260 nm at 20°C.

  • Data Acquisition: Record the spectra (average of 3 accumulations).

  • Data Interpretation:

    • A peptide utilizing Nle will typically show a random coil signature (strong negative band near 195 nm) unless bound to a target.

    • A peptide utilizing 2-Ethyl-L-leucine will exhibit a classic α -helical signature (dual negative minima at 208 nm and 222 nm, and a positive maximum at 192 nm), proving that the α,α -dialkyl substitution autonomously drives secondary structure formation[3][7].

References

  • NCATS Inxight Drugs - NORLEUCINE - Inxight Drugs. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC) - Discovery of Hydrocarbon-Stapled Short α-Helical Peptides as Promising Middle East Respiratory Syndrome Coronavirus (MERS-CoV) Fusion Inhibitors. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC) - Lipidated variants of the antimicrobial peptide nisin produced via incorporation of methionine analogs for click chemistry show improved bioactivity. Retrieved from:[Link]

  • ResearchGate - How are 1,2,3-Triazoles accommodated in helical secondary structures? Retrieved from:[Link]

  • Dialnet - Conformation of Peptides Containing a Chiral alpha-Ethylated alpha,alpha-Disubstituted alpha-Amino Acid: (S)-alpha-Ethylleucine. Retrieved from: [Link]

  • Google Patents - US11279749B2 - Synthetic apolipoproteins, and related compositions methods and systems for nanolipoprotein particles formation.

Sources

Validation

A Comparative Guide to the Hydrophobicity of 2-Ethyl-L-leucine and Standard Amino Acids

Introduction: Beyond the Canonical 20—The Role of Hydrophobicity in Modern Drug Design Hydrophobicity is a fundamental physicochemical property that governs the folding of proteins, the stability of biomacromolecules, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Canonical 20—The Role of Hydrophobicity in Modern Drug Design

Hydrophobicity is a fundamental physicochemical property that governs the folding of proteins, the stability of biomacromolecules, and the interactions at the heart of molecular recognition.[1][2] In the realm of drug development and peptide engineering, modulating hydrophobicity is a key strategy for optimizing a molecule's therapeutic potential, influencing everything from membrane permeability to in-vivo stability. The 20 standard proteinogenic amino acids provide a foundational toolkit, exhibiting a wide spectrum of hydrophobic characteristics that dictate protein architecture and function.[2]

However, the expanding field of synthetic biology and peptide therapeutics increasingly relies on non-standard amino acids (nsAAs) to unlock novel functionalities. One such nsAA is 2-Ethyl-L-leucine, an intriguing analog of leucine featuring an ethyl group at the alpha-carbon. While extensive data exists for the standard amino acids, the hydrophobicity of novel nsAAs like 2-Ethyl-L-leucine must be empirically determined to enable their rational incorporation into new molecular designs.

This guide provides a comprehensive comparison of the predicted hydrophobicity of 2-Ethyl-L-leucine against the 20 standard amino acids. We will first explore the theoretical underpinnings of amino acid hydrophobicity and then present a robust, field-proven experimental protocol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantitatively measure this critical parameter. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and utilize novel amino acid building blocks.

Theoretical Framework: Quantifying Hydrophobicity

The "hydrophobic effect" is the observed tendency of nonpolar substances to aggregate in aqueous solution, effectively excluding water molecules.[2] For amino acids, this property is primarily dictated by the chemical nature of their side chains.[1] Several scales have been developed to quantify this property, each based on different experimental or computational methods.[3][4]

  • Partitioning Methods (log P/log D): These scales are based on the equilibrium partitioning of an amino acid or its analog between an aqueous phase and an immiscible, nonpolar organic solvent (e.g., n-octanol).[5][6][7] The resulting partition coefficient (log P) provides a direct measure of hydrophobicity.

  • Chromatographic Methods: Reversed-phase chromatography is a powerful technique for empirically determining hydrophobicity.[8][9][10] In RP-HPLC, molecules are separated based on their affinity for a nonpolar stationary phase. More hydrophobic molecules interact more strongly, resulting in longer retention times, which can be used to calculate a hydrophobicity index (HI).[11][12][13]

  • Computational and Surface Area Methods: These approaches calculate hydrophobicity based on the accessible surface area of the nonpolar atoms within the amino acid side chain.[10]

While each method has its merits, RP-HPLC offers a high-throughput, automatable, and highly reproducible means of ranking the relative hydrophobicity of a series of compounds under consistent, physiologically relevant conditions.[8][9]

Structural Analysis and Hydrophobicity Prediction: 2-Ethyl-L-leucine

The standard amino acid L-leucine possesses an isobutyl side chain and is considered one of the most hydrophobic of the canonical 20.[1] Its isomer, L-isoleucine, with a sec-butyl side chain, exhibits a similarly high hydrophobicity.

Structural Comparison:

  • L-Leucine: The structure features a chiral alpha-carbon bonded to a hydrogen, an amino group, a carboxyl group, and the isobutyl side chain (-CH₂-CH(CH₃)₂).

  • 2-Ethyl-L-leucine: This nsAA modifies the L-leucine scaffold by replacing the alpha-hydrogen with an ethyl group (-CH₂-CH₃).

Prediction: The addition of an ethyl group directly to the alpha-carbon introduces two additional methylene/methyl carbons, significantly increasing the nonpolar surface area and the overall aliphatic character of the molecule. This modification eliminates the polar N-H bond's direct proximity to the alpha-hydrogen, further enhancing its nonpolar character. Consequently, it is predicted that 2-Ethyl-L-leucine will be substantially more hydrophobic than L-leucine, L-isoleucine, and all other standard proteinogenic amino acids. Its retention time in an RP-HPLC system is expected to be significantly longer than that of any standard amino acid.

Experimental Protocol: Determination of a Chromatographic Hydrophobicity Index (CHI)

This protocol describes a self-validating system for determining the relative hydrophobicity of 2-Ethyl-L-leucine. By running the 20 standard amino acids as calibrants, a robust hydrophobicity scale can be generated, against which the novel compound is precisely placed.

Objective:

To quantitatively determine the Chromatographic Hydrophobicity Index (CHI) of 2-Ethyl-L-leucine relative to the 20 standard amino acids using a fast-gradient RP-HPLC method.

Principle:

The retention time (tR) of a compound in gradient RP-HPLC is linearly correlated with its hydrophobicity.[8] By plotting the known hydrophobicity indices of standard amino acids against their experimental retention times, a calibration curve can be generated. The retention time of the test compound (2-Ethyl-L-leucine) can then be used to interpolate its hydrophobicity index from this curve.

Materials and Reagents:
  • Amino Acid Standards: High-purity (>99%) samples of all 20 L-amino acids.

  • Test Compound: High-purity (>99%) 2-Ethyl-L-leucine.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Sample Diluent: Mobile Phase A.

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., Agilent Zorbax, Waters Symmetry; 4.6 x 150 mm, 3.5 µm particle size).

  • Data Acquisition and Processing Software: (e.g., Chromeleon, Empower, LabSolutions).

Step-by-Step Methodology:
  • Standard and Sample Preparation:

    • Prepare individual stock solutions of each of the 20 standard amino acids and 2-Ethyl-L-leucine at a concentration of 1 mg/mL in the Sample Diluent.

    • Create a mixed standard solution containing all 20 standard amino acids by combining equal volumes of each stock solution. Dilute to a final concentration of ~25 µg/mL for each component.

    • Prepare a separate sample solution of 2-Ethyl-L-leucine at a final concentration of 25 µg/mL.

  • Chromatographic Conditions:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 5.0
      25.0 75.0
      26.0 95.0
      28.0 95.0
      28.1 5.0

      | 32.0 | 5.0 |

  • Experimental Workflow:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    • Perform a blank injection (Sample Diluent) to ensure no system contamination.

    • Inject the mixed standard solution to obtain retention times for the 20 canonical amino acids.

    • Inject the 2-Ethyl-L-leucine sample solution.

    • Perform all injections in triplicate to ensure reproducibility.

Data Analysis and Visualization:
  • Record Retention Times (tR): Average the triplicate tR values for each of the 20 standard amino acids and for 2-Ethyl-L-leucine.

  • Establish Calibration Curve:

    • Use an established hydrophobicity index scale (e.g., the normalized scale from Alfa Chemistry at pH 2, which is appropriate for the TFA-containing mobile phase).[1]

    • Plot the literature Hydrophobicity Index (Y-axis) against your experimentally determined mean retention time (X-axis) for the 20 standard amino acids.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 indicates a strong, valid correlation.

  • Determine CHI of 2-Ethyl-L-leucine:

    • Using the mean experimental retention time (x) for 2-Ethyl-L-leucine, calculate its Hydrophobicity Index (y) using the regression equation.

experimental_workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Analysis A Prepare Stock Solutions (20 Standards + Test AA) B Create Mixed Standard & Test Sample Solutions A->B C System Equilibration (C18 Column, 30°C) B->C Inject D Inject Samples (n=3) C->D E Run Gradient Elution (5-75% ACN over 25 min) D->E F Detect at 220 nm E->F G Record Mean Retention Times (tR) F->G Acquire Data H Plot Literature HI vs. Exp. tR (for 20 Standards) G->H I Generate Linear Regression Curve H->I J Calculate HI for Test AA using its tR and the curve I->J Result Final Hydrophobicity Index (CHI) J->Result

Caption: Workflow for determining the Chromatographic Hydrophobicity Index (CHI).

Comparative Data and Discussion

The following table presents a widely accepted hydrophobicity index for the 20 standard amino acids, measured at pH 2.[1] This scale is normalized such that Glycine is 0 and the most hydrophobic residues are near 100.

Table 1: Hydrophobicity Index of Standard Amino Acids at pH 2

Classification Amino Acid 3-Letter Code Index @ pH 2
Very Hydrophobic Leucine Leu 100
Isoleucine Ile 100
Phenylalanine Phe 92
Tryptophan Trp 84
Valine Val 79
Methionine Met 74
Hydrophobic Cysteine Cys 52
Tyrosine Tyr 49
Alanine Ala 47
Neutral Threonine Thr 13
Glutamate Glu 8
Glycine Gly 0
Serine Ser -7
Glutamine Gln -18
Aspartate Asp -18
Hydrophilic Arginine Arg -26
Lysine Lys -37
Histidine His -42
Asparagine Asn -41
Proline Pro -46

Source: Data adapted from Alfa Chemistry, based on work by Sereda et al. and Monera et al.[1]

Table 2: Comparative Hydrophobicity Including 2-Ethyl-L-leucine

Amino Acid Index @ pH 2 (Literature) Predicted Index
Glycine (Gly) 0 0 (Reference)
Alanine (Ala) 47 47
Valine (Val) 79 79
Leucine (Leu) 100 100
Isoleucine (Ile) 100 100

| 2-Ethyl-L-leucine | Not Available | > 100 (Significantly Higher) |

Discussion and Implications

Based on its chemical structure, 2-Ethyl-L-leucine is unequivocally predicted to be more hydrophobic than any of the 20 standard amino acids. The experimental protocol outlined above would place it at the top of the hydrophobicity scale, with a CHI value significantly exceeding 100.

The implications of this enhanced hydrophobicity are profound for drug development and protein engineering:

  • Peptide Therapeutics: Incorporating 2-Ethyl-L-leucine into a peptide sequence could dramatically increase its lipophilicity. This can be a powerful tool to enhance passive diffusion across cell membranes, potentially improving the oral bioavailability or cellular uptake of peptide drugs.

  • Protein Stability: Introducing a super-hydrophobic residue like 2-Ethyl-L-leucine into the core of a protein could substantially increase its thermodynamic stability by augmenting the hydrophobic driving force for folding.[2]

  • Controlling Aggregation: While beneficial for stability, the high hydrophobicity also poses a risk of promoting undesirable aggregation, a critical consideration in the formulation of biotherapeutics.[14] The precise quantitative value obtained from the HPLC method is therefore essential for balancing efficacy with developability.

Conclusion

While literature data on the hydrophobicity of 2-Ethyl-L-leucine is not available, a detailed structural analysis strongly predicts that it is significantly more hydrophobic than its parent amino acid, L-leucine, and all other standard amino acids. This guide provides a robust, detailed, and self-validating RP-HPLC protocol that enables researchers to empirically test this prediction and assign a quantitative Chromatographic Hydrophobicity Index to this and other novel amino acids. The accurate characterization of such physicochemical properties is a prerequisite for the rational design of next-generation peptide therapeutics and engineered proteins.

References

  • Valko, K., Bevan, C., & Reynolds, D. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022-2029. [Link]

  • Sârbu, C., & Câmpan, G. (2012). SOME THEORETICAL CONSIDERATIONS ON AN EMPIRICAL HYDROPHOBICITY INDEX IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie, 57(7-8), 731-737. [Link]

  • Krokhin, O. V. (2009). Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides. Analytical and Bioanalytical Chemistry, 394(7), 1835-1845. [Link]

  • Minick, D. J., Frenz, J. H., Patrick, M. A., & Brent, D. A. (1988). A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography. Journal of Medicinal Chemistry, 31(10), 1923-1933. [Link]

  • Wikipedia. (2023, December 1). Hydrophobicity scales. In Wikipedia. [Link]

  • The Fundamentals of Biochemistry: Interactive Tutorials. (n.d.). Hydrophobicity Scales. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biopolymers, 88(5), 605-625. [Link]

  • Snyder, L. R., & Dolan, J. W. (2016). The Hydrophobic-Subtraction Model for Reversed-Phase Liquid Chromatography: A Reprise. LCGC International, 29(9), 1-11. [Link]

  • Zhang, Y., & Song, W. (2018). Force Field Benchmark of Amino Acids. 2. Partition Coefficients between Water and Organic Solvents. Journal of Chemical Information and Modeling, 58(8), 1644-1655. [Link]

  • Simm, S., Einloft, J., & Mirus, O. (2014). 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification. Biological Procedures Online, 16(1), 6. [Link]

  • Hodges, R. S., & Mant, C. T. (2009). Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides. Journal of Peptide Science, 15(9), 529-542. [Link]

  • Lee, B., & Richards, F. M. (1971). The interpretation of protein structures: estimation of static accessibility. Journal of Molecular Biology, 55(3), 379-400. [Link]

  • Parker, J. M., Guo, D., & Hodges, R. S. (1986). New hydrophilicity scale derived from high-performance liquid chromatography of peptides. Biochemistry, 25(19), 5425-5432. [Link]

  • Pliska, V., Schmidt, M., & Fauchère, J. L. (1981). Partition coefficients of amino acids and hydrophobic parameters π of their side-chains as measured by thin-layer chromatography. Journal of Chromatography A, 216, 79-92. [Link]

  • Karunakaran, R., G-Ameny, M., & Kumar, T. K. S. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6144. [Link]

  • Collina, S., El Tayar, N., Carrupt, P. A., & Testa, B. (1993). Octan-1-ol–water partition coefficients of zwitterionic α-amino acids. Journal of the Chemical Society, Perkin Transactions 2, (4), 751-756. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Ethyl-L-leucine

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-Ethyl-L-leucine. As a non-standard amino acid, specific regulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-Ethyl-L-leucine. As a non-standard amino acid, specific regulatory data for 2-Ethyl-L-leucine is not as readily available as for its canonical counterpart, L-leucine. Therefore, this guide is built upon the foundational principles of chemical safety, regulatory compliance, and risk mitigation, treating the compound with appropriate caution. The protocols herein are designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) provided by the manufacturer.

Pre-Disposal Hazard Assessment: The Critical First Step

Before any disposal action is taken, a thorough hazard assessment is mandatory. The causality behind this initial step is simple: the disposal route is dictated entirely by the chemical's physical, toxicological, and regulatory properties.

The Hierarchy of Information:

  • Manufacturer's Safety Data Sheet (SDS): This is the primary and most authoritative source of information. It will contain specific hazard classifications and disposal considerations.

  • Institutional EHS Guidelines: Your organization's EHS department provides protocols aligned with local, state, and federal regulations.

  • Analog Compound Data: In the absence of a specific SDS, data from structurally similar compounds can provide initial insights, but the precautionary principle must be applied.

Given the limited specific data on 2-Ethyl-L-leucine, we can look to L-Leucine for a baseline, with the critical understanding that the ethyl group modification could alter its properties. L-Leucine is generally not considered a hazardous substance.[1][2] However, this assumption cannot be automatically extended to its derivative.

Precautionary Principle: In the absence of a definitive SDS stating otherwise, 2-Ethyl-L-leucine and its associated waste must be treated as hazardous chemical waste.

Property CategoryBaseline Information from L-Leucine (Analog)Implication for 2-Ethyl-L-leucine Disposal
GHS Hazard Classification Not classified as a hazardous substance or mixture.[2]Assume hazardous until proven otherwise. All waste must be collected in a designated hazardous waste container.
Physical State White crystalline powder.[3]Solid waste protocols will apply for the pure compound and contaminated disposables.
Solubility Slightly soluble in water; insoluble in non-polar organic solvents.[3]Aqueous solutions will be the primary liquid waste stream. Do not dispose of down the drain unless explicitly permitted by EHS for non-hazardous, dilute solutions at a neutral pH.[4]
Incompatibilities Strong oxidizing agents.[1][2]Waste must be segregated from oxidizers to prevent potentially hazardous reactions.[5]
Personal Protective Equipment (PPE) Safety goggles, gloves, lab coat.[6]Standard PPE should be worn when handling the chemical and its waste. Contaminated PPE must be disposed of as solid hazardous waste.

The Disposal Decision Workflow

Navigating the disposal process requires a logical, step-by-step approach to ensure safety and compliance. This workflow is a self-validating system; by following it, you inherently meet the core requirements for proper waste management. The default and safest path is to manage the material as regulated hazardous waste.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway start 2-Ethyl-L-leucine Waste Generated (Solid, Liquid, or Contaminated Labware) consult_sds Consult Manufacturer's SDS & Institutional EHS Policy start->consult_sds is_hazardous Is it classified as hazardous or are its properties unknown? consult_sds->is_hazardous hazardous_waste Treat as Hazardous Chemical Waste (Follow Protocol 3) is_hazardous->hazardous_waste Yes / Unknown non_hazardous_check Is it an uncontaminated, dilute (<2%) aqueous solution with pH 7-9? is_hazardous->non_hazardous_check No drain_disposal Drain Disposal Possible (Requires EHS Approval) non_hazardous_check->drain_disposal Yes solid_trash Non-Hazardous Solid Waste (Requires EHS Approval) non_hazardous_check->solid_trash No (Solid) drain_disposal->hazardous_waste If EHS approval is not granted solid_trash->hazardous_waste If EHS approval is not granted

Caption: Disposal decision workflow for 2-Ethyl-L-leucine waste.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling different waste streams containing 2-Ethyl-L-leucine. These procedures are grounded in federal regulations from the EPA and OSHA.[7][8]

Protocol 3.1: Solid Waste Disposal

(Applies to: Unused/expired pure compound, contaminated gloves, weigh boats, paper towels, and pipette tips.)

  • Container Selection: Obtain a designated solid hazardous waste container from your institution's EHS department. This should be a sturdy, sealable container (e.g., a rigid plastic drum or pail) with a secure lid.

  • Waste Collection:

    • Place all contaminated disposable items directly into the designated container.

    • For unused or expired solid 2-Ethyl-L-leucine, place it in its original, sealed container and then place that inside the larger EHS waste container.

  • Labeling:

    • Affix a hazardous waste label to the container immediately upon starting accumulation.

    • The label must include the words "HAZARDOUS WASTE ".[7]

    • Write the full, unabbreviated chemical name: "2-Ethyl-L-leucine " and list any other chemical contaminants.

    • Indicate the relevant hazards (e.g., "Caution: Chemical with Unknown Toxicity").

  • Storage:

    • Keep the container sealed at all times, except when adding waste.[4]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9]

    • Ensure the SAA is away from incompatible materials, particularly strong oxidizers.

  • Final Disposal: Once the container is full or has been in accumulation for the maximum allowable time (typically 12 months for academic labs), contact your EHS department to arrange for pickup by a licensed waste disposal contractor.[9][10]

Protocol 3.2: Aqueous/Liquid Waste Disposal

(Applies to: Solutions containing 2-Ethyl-L-leucine, rinsate from glassware cleaning.)

  • Container Selection: Use a designated liquid hazardous waste container (e.g., a chemically resistant carboy). This container must be compatible with all components of the waste stream.

  • Waste Collection:

    • Carefully pour all aqueous solutions containing 2-Ethyl-L-leucine into the waste carboy using a funnel.

    • Leave at least one inch of headspace in the container to allow for vapor expansion and prevent spills.[5]

  • pH Considerations: Do not neutralize the waste unless it is part of an established, EHS-approved laboratory procedure. Mixing acids or bases with unknown chemical waste can cause dangerous reactions.[5]

  • Labeling:

    • Label the carboy with a "HAZARDOUS WASTE " tag.

    • List all chemical constituents by their full name and estimate their concentrations (e.g., "Water (~99%)", "2-Ethyl-L-leucine (~1%)").

  • Storage:

    • Keep the carboy tightly sealed.

    • Store it in secondary containment (e.g., a spill tray) to capture any potential leaks.[4]

    • Store in your designated SAA.

  • Final Disposal: Contact EHS for pickup when the container is full or the accumulation time limit is reached.

Protocol 3.3: Contaminated Labware Disposal

(Applies to: Non-disposable glassware such as beakers, flasks, and stir bars.)

  • Initial Decontamination: The goal is to render the labware safe for standard washing procedures.

    • Rinse the glassware three times with a suitable solvent (e.g., deionized water or ethanol).

    • Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste according to Protocol 3.2.[4] Subsequent rinses may also need to be collected depending on the initial concentration and institutional policy.

  • Final Cleaning: After decontamination, the glassware can be washed according to standard laboratory procedures.

  • Broken Glassware: If contaminated glassware breaks, carefully sweep the pieces into a designated "Contaminated Broken Glass" box. This box must be labeled as hazardous waste and disposed of through EHS.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Control & Contain: Alert others in the area and restrict access. If the material is a powder, avoid creating dust.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials (wipes, etc.) as hazardous waste.[6]

Regulatory and Safety Imperatives

Compliance with EPA and OSHA regulations is not optional. It is a legal requirement and the foundation of a safe laboratory environment.

RequirementGoverning BodySummary of Key Points
Hazard Communication OSHA (29 CFR 1910.1200)All waste containers must be clearly labeled with contents and hazards. All personnel must be trained on the hazards of chemicals in their work area.[8]
Hazardous Waste Operations OSHA (29 CFR 1910.120)Specifies training requirements for personnel handling hazardous waste and outlines emergency response procedures.[8][11]
Hazardous Waste Generation EPA (40 CFR Part 262)Defines what constitutes hazardous waste and sets standards for accumulation, storage, and disposal. Academic labs may operate under Subpart K.[9][12]
Waste Segregation EPA / OSHA Best PracticesIncompatible chemicals must never be mixed in the same waste container to prevent fires, explosions, or toxic gas release.[4][5]

Your laboratory's Chemical Hygiene Plan (CHP) is the ultimate internal authority, translating these broad regulations into specific actions for your workspace. Always adhere to your CHP and consult your designated Chemical Hygiene Officer or EHS representative with any questions.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

  • Biological/Chemical Waste Management. (2023). National Science Teachers Association (NSTA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency (EPA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined.[Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc.. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Hazardous Waste. (2026). US Environmental Protection Agency (EPA). [Link]

  • The physical properties of L-leucine. (2025). Food Additive Expert. [Link]

  • L-Leucine, ethyl ester. NIST WebBook. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

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